KPT-185
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
propan-2-yl (Z)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNGWFLRRRYNIL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\N1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KPT-185: A Technical Guide to the Mechanism of Action in Cancer Cells
Prepared for: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
KPT-185 is a potent, orally bioavailable small molecule belonging to the class of Selective Inhibitors of Nuclear Export (SINE). It functions by targeting Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a key nuclear export protein. In many malignancies, CRM1 is overexpressed and facilitates the transport of major tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm, thereby inactivating them. This compound covalently binds to CRM1, blocking its function. This leads to the forced nuclear retention and accumulation of TSPs, which in turn triggers cell cycle arrest and apoptosis in cancer cells. This document provides a detailed overview of the molecular mechanism, cellular effects, and key experimental data related to this compound's action in oncology.
Core Mechanism of Action: Inhibition of CRM1/XPO1
The primary molecular target of this compound is the nuclear export receptor CRM1. CRM1 recognizes and binds to proteins containing a leucine-rich Nuclear Export Signal (NES), transporting them from the nucleus to the cytoplasm in a Ran-GTP-dependent manner.
This compound acts as an irreversible or slowly reversible inhibitor by forming a covalent bond with the cysteine residue at position 528 (Cys528) within the NES-binding groove of human CRM1.[1][2] This covalent modification physically obstructs the binding of cargo proteins to CRM1, effectively halting their nuclear export.[3][4] The result is a buildup of critical regulatory proteins within the nucleus, restoring their natural tumor-suppressing functions.[5][6]
Cellular Consequences and Signaling Pathways
The inhibition of CRM1 by this compound initiates a cascade of events that collectively suppress tumor growth.
3.1 Nuclear Retention of Tumor Suppressors and Growth Regulators By blocking CRM1, this compound forces the nuclear accumulation of key cargo proteins, including:
-
p53: A critical tumor suppressor that, when retained in the nucleus, can initiate transcription of target genes to induce apoptosis and cell cycle arrest.[5][6][7]
-
FOXO (Forkhead box proteins): Transcription factors that regulate cell cycle progression and apoptosis.
-
p21 and p27: Cyclin-dependent kinase inhibitors that halt cell cycle progression.[8]
-
IκB-α: An inhibitor of the pro-survival transcription factor NF-κB.[9][10]
3.2 Induction of Apoptosis and Cell Cycle Arrest The reactivation of nuclear TSPs leads to two primary outcomes:
-
Cell Cycle Arrest: this compound treatment leads to cell cycle arrest, primarily in the G1 or G2/M phase, preventing cancer cell proliferation.[5][11]
-
Apoptosis: The nuclear accumulation of pro-apoptotic proteins triggers programmed cell death.[11][12] Studies have shown that this compound-induced apoptosis can occur through both p53-dependent and p53-independent mechanisms, making it effective across different cancer genotypes.[7][8][13]
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified across numerous preclinical models.
Table 1: In Vitro Anti-Proliferative Activity of this compound (IC50 Values)
| Cancer Type | Cell Lines | IC50 Range (nM) | Citation(s) |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI-AML3, MOLM-13 | 100 - 500 | [5][14][15] |
| Mantle Cell Lymphoma (MCL) | Z138, JVM2, MINO, Jeko-1 | 18 - 144 | [8][16] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, etc. | 16 - 395 | [11][15] |
| Non-Hodgkin Lymphoma (NHL) | Panel of cell lines | Median ~25 | [14] |
| Multiple Myeloma (MM) | MM1.S, H929, U266, RPMI-8226 | 5 - 100 | [12] |
| Colon Cancer | Lovo (sensitive), HT29 (resistant) | ~500 (Lovo), 1000 - 3000 (HT29) | [17] |
Table 2: this compound Induced Apoptosis in AML Cell Lines
| Cell Line | Fold Increase in Apoptosis (vs. Control) at 48h | Citation(s) |
| MV4-11 | 5.7 | [5] |
| Kasumi-1 | 5.41 | [5] |
| OCI-AML3 | 4.91 | [5] |
| MOLM-13 | 4.0 | [5] |
Key Experimental Protocols
The following are generalized protocols for assays commonly used to characterize the mechanism of this compound.
5.1 Cell Viability Assay (WST-1 / MTT Method) This protocol assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.[14]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Reagent Addition: Add WST-1 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine IC50 values using non-linear regression analysis.
5.2 Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry) This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at predetermined concentrations (e.g., IC50 value) for 24-48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit.
-
Incubation: Incubate cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[17]
5.3 Subcellular Fractionation and Western Blot for Protein Localization This protocol determines the localization of CRM1 cargo proteins like p53.
-
Cell Treatment and Lysis: Treat cells with this compound for a defined period (e.g., 14 hours).[6] Harvest cells and use a commercial subcellular fractionation kit to separate nuclear and cytoplasmic extracts.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-PAGE gel, run electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against the protein of interest (e.g., anti-p53). Also, probe for nuclear (e.g., Histone H3) and cytoplasmic (e.g., HSP90) markers to verify fraction purity.[6]
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity to compare the relative abundance of the target protein in the nuclear versus cytoplasmic fractions between treated and untreated cells.[10]
Conclusion
This compound represents a targeted therapeutic strategy that leverages a fundamental cellular process—nucleocytoplasmic transport—to combat cancer. By selectively inhibiting the CRM1 exportin, it effectively traps a host of tumor suppressor proteins within the nucleus, reactivating their native anti-cancer functions. Preclinical data robustly demonstrates its ability to induce p53-dependent and -independent apoptosis and cell cycle arrest across a broad spectrum of hematological and solid tumors. These findings establish CRM1 inhibition as a validated and promising approach for cancer therapy.
References
- 1. Structural Basis of Targeting the Exportin CRM1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones [mdpi.com]
- 3. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
KPT-185: A Selective Inhibitor of Nuclear Export (SINE) - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KPT-185 is a potent and selective, small-molecule inhibitor of the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). By covalently binding to a critical cysteine residue (Cys528) in the cargo-binding groove of CRM1, this compound effectively blocks the nuclear export of a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs) and growth regulators. This forced nuclear retention and subsequent reactivation of TSPs in cancer cells leads to cell cycle arrest, induction of apoptosis, and potent anti-proliferative effects across a broad spectrum of hematological and solid tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.
Core Mechanism of Action: Inhibition of CRM1/XPO1-Mediated Nuclear Export
The primary mechanism of action of this compound is the selective and slowly reversible inhibition of CRM1/XPO1, a key protein responsible for the transport of over 200 proteins from the nucleus to the cytoplasm.[1] In many cancer types, CRM1 is overexpressed, leading to the inappropriate export and functional inactivation of critical TSPs such as p53, p21, p27, and FOXO proteins.[2]
This compound covalently binds to the cysteine 528 residue within the cargo-binding groove of CRM1. This binding event physically obstructs the association of cargo proteins bearing a nuclear export signal (NES) with CRM1, thereby preventing their translocation out of the nucleus. The accumulation of these TSPs within the nucleus restores their normal tumor-suppressive functions, ultimately leading to selective cancer cell death while largely sparing normal cells.[1]
Key Features of this compound's Mechanism:
-
Selective and Covalent Binding: this compound forms a covalent bond with Cys528 of CRM1, ensuring potent and sustained inhibition.
-
Slowly Reversible: The inhibition is characterized as slowly reversible, which may contribute to a more favorable therapeutic window compared to irreversible inhibitors.
-
Broad Spectrum of Cargo Proteins: By targeting a central export pathway, this compound affects a multitude of oncosuppressive and growth-regulatory proteins.
Quantitative Data Presentation
The anti-proliferative activity of this compound has been extensively evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, providing a quantitative measure of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1/Cell Viability |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 | Cell Viability |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 | MTS |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | 72 | MTS |
| Mantle Cell Lymphoma (MCL) | MINO | 132 | 72 | MTS |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | 72 | MTS |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability |
| Melanoma | A375 | 45.9 | 72 | MTS |
| Melanoma | Hs294T | 48.9 | 72 | MTS |
| Melanoma | FO-1 | 32.1 | 72 | MTS |
Table 2: ED50 Values of this compound for Apoptosis Induction in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | ED50 (nM) | Incubation Time (hours) |
| Z138 | 57 | 72 |
| JVM-2 | 770 | 72 |
| MINO | 917 | 72 |
| Jeko-1 | 511 | 72 |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound.
Cell Viability Assays (MTS/MTT)
Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (MTS or MTT) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with FBS and antibiotics
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.1%).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
MTS Assay: Add 20 µL of MTS reagent directly to each well.
-
MTT Assay: Add 10 µL of MTT reagent to each well.
-
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Solubilization (MTT Assay only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for CRM1 Cargo Proteins
Principle: This technique is used to detect the levels of specific proteins in cell lysates. Following this compound treatment, Western blotting can be used to assess the nuclear accumulation of CRM1 cargo proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against CRM1 cargo proteins (e.g., p53, p27, FOXO1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action.
Caption: Workflow for this compound evaluation.
Conclusion
This compound represents a promising therapeutic agent that targets a fundamental cellular process frequently dysregulated in cancer. Its ability to selectively inhibit CRM1/XPO1-mediated nuclear export leads to the nuclear retention and reactivation of key tumor suppressor proteins, resulting in potent anti-cancer activity. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other SINE compounds. The continued investigation into the intricate signaling networks modulated by CRM1 inhibition will undoubtedly pave the way for novel and effective cancer therapies.
References
KPT-185 Target Validation in Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical validation of KPT-185, a selective inhibitor of nuclear export (SINE), in various leukemia models. This compound targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein involved in the transport of numerous tumor suppressor proteins and oncoproteins from the nucleus to the cytoplasm.[1][2] Overexpression of XPO1 is a common feature in many hematological malignancies, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL), making it a promising therapeutic target.[1][3] This document summarizes the quantitative effects of this compound on leukemia cells, details the experimental protocols used for its validation, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative Efficacy of this compound in Leukemia Cell Lines
This compound has demonstrated potent anti-leukemic activity across a range of leukemia cell lines, inducing cell cycle arrest and apoptosis at nanomolar concentrations. The following tables summarize the key quantitative data from preclinical studies.
Table 1: Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (nM) | Exposure Time (h) | Reference |
| MV4-11 | AML | 100-500 | 72 | [4][5] |
| Kasumi-1 | AML | 100-500 | 72 | [4] |
| OCI-AML3 | AML | 100-500 | 72 | [4] |
| MOLM-13 | AML | 100-500 | 72 | [4] |
| HPB-ALL | T-ALL | 16-395 | 72 | [6] |
| Jurkat | T-ALL | 16-395 | 72 | [6][7] |
| CCRF-CEM | T-ALL | 16-395 | 72 | [6] |
| MOLT-4 | T-ALL | 16-395 | 72 | [6][7] |
| KOPTK1 | T-ALL | 16-395 | 72 | [6] |
| LOUCY | T-ALL | 16-395 | 72 | [6] |
| Z138 | MCL | 18 | 72 | [8] |
| JVM-2 | MCL | 141 | 72 | [8] |
| MINO | MCL | 132 | 72 | [8] |
| Jeko-1 | MCL | 144 | 72 | [8] |
Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound
| Cell Line | Leukemia Type | Apoptosis Induction (Fold Increase vs. Control) | Cell Cycle Arrest Phase | Treatment Conditions | Reference |
| MV4-11 | AML | 5.7 | G1/G2-M | IC50, 48h | [4] |
| Kasumi-1 | AML | 5.41 | - | IC50, 48h | [4] |
| OCI-AML3 | AML | 4.91 | - | IC50, 48h | [4] |
| MOLM-13 | AML | 4 | - | IC50, 48h | [4] |
| Jurkat | T-ALL | - | G1 | 15 and 30 nM, 24h | [7] |
| MOLT-4 | T-ALL | - | G1 | 30 and 60 nM, 24h | [7] |
| Z138 | MCL | - | G1 | Not specified | [8] |
| JVM-2 | MCL | - | G1 | Not specified | [8] |
| MINO | MCL | - | G1 | Not specified | [8] |
| Jeko-1 | MCL | - | G1 | Not specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Viability Assay
The anti-proliferative effect of this compound is typically assessed using a cell viability assay, such as the Cell Titer-Glo® Luminescent Cell Viability Assay or WST-1 assay.
-
Cell Plating: Leukemia cells are seeded in 96-well plates at a density of 10,000 cells per well.[7]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.[5]
-
Incubation: Plates are incubated for a specified period, typically 72 hours.[5][7]
-
Assay Procedure:
-
Data Analysis: Cell viability is calculated as a percentage of the DMSO-treated control cells. IC50 values are determined by plotting the percentage of viable cells against the log of the this compound concentration.
Apoptosis Assay
Apoptosis induction is commonly measured by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 48 hours).[4]
-
Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle-treated control.
Cell Cycle Analysis
The effect of this compound on cell cycle progression is determined by PI staining of DNA content.
-
Cell Treatment: Leukemia cells are treated with this compound or DMSO for a defined period (e.g., 24 hours).[7]
-
Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.[7]
Western Blotting for Protein Expression and Localization
Western blotting is used to assess the levels of XPO1 and the nuclear accumulation of its cargo proteins.
-
Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein. For subcellular fractionation, nuclear and cytoplasmic extracts are prepared separately.[9]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., XPO1, p53, NPM1, Histone H3 for nuclear fraction, HSP90 for cytoplasmic fraction).[9] Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) illustrate the signaling pathways affected by this compound and the general workflow for its target validation.
This compound Mechanism of Action in Leukemia
Caption: this compound inhibits XPO1, leading to nuclear retention of tumor suppressors and oncogenic proteins.
Experimental Workflow for this compound Target Validation
Caption: A typical experimental workflow for the preclinical validation of this compound in leukemia.
Conclusion
The selective XPO1 inhibitor this compound demonstrates significant preclinical activity against a broad range of leukemia subtypes. By blocking the nuclear export function of XPO1, this compound effectively induces cell cycle arrest and apoptosis in leukemia cells. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of XPO1 inhibitors as a targeted therapy for leukemia. The consistent findings across multiple studies validate XPO1 as a critical therapeutic target in this disease context. Future investigations may focus on combination therapies and the identification of biomarkers to predict patient response.
References
- 1. mdpi.com [mdpi.com]
- 2. XPO1/Exportin-1 in Acute Myelogenous Leukemia; Biology and Therapeutic Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic value and therapeutic targeting of XPO1 in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of a novel CRM1 inhibitor in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
KPT-185: A Selective Inhibitor of Nuclear Export (SINE) for the Induction of Apoptosis in Solid Tumors
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of KPT-185, a potent and selective inhibitor of the nuclear export protein Exportin-1 (XPO1/CRM1). It details the mechanism of action by which this compound induces apoptosis in cancer cells, with a focus on solid tumors. This guide summarizes key quantitative data on its efficacy, provides detailed experimental protocols for its evaluation, and visualizes the critical signaling pathways and experimental workflows involved.
Introduction
Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a crucial protein that mediates the transport of over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[1] In many malignancies, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, thereby promoting oncogenesis.[1][2]
This compound is a first-in-class, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that specifically and covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of XPO1.[1][3] This action blocks the nuclear export machinery, forcing the nuclear retention and accumulation of TSPs such as p53, p27, and FOXO transcription factors.[1][4] The restoration of these proteins' nuclear function triggers potent anti-tumor responses, primarily through the induction of cell cycle arrest and apoptosis.[1][5][6] Preclinical studies have demonstrated the efficacy of this compound and its close analogue, Selinexor (KPT-330), across a range of solid and hematologic malignancies, establishing XPO1 inhibition as a promising therapeutic strategy.[7][8]
Mechanism of Action: XPO1 Inhibition and Apoptosis Induction
The primary anti-tumor effect of this compound is mediated by its inhibition of XPO1, which sets off a cascade of events culminating in programmed cell death.
-
XPO1 Inhibition: this compound binds to XPO1, preventing it from exporting cargo proteins.[1]
-
Nuclear Accumulation of TSPs: This blockade leads to the accumulation of key TSPs, most notably p53, in the nucleus.[4][9]
-
Activation of Apoptotic Pathways:
-
p53-Dependent Apoptosis: In wild-type p53 cells, nuclear p53 acts as a transcription factor, upregulating pro-apoptotic target genes like PUMA and cell cycle inhibitors like p21.[9][10] This is a critical mechanism for this compound's action in many cancers.[9]
-
p53-Independent Apoptosis: this compound also induces apoptosis in cells with mutant or deficient p53, indicating the involvement of other TSPs and pathways.[10] For instance, the nuclear retention of FOXO proteins can also trigger apoptosis.
-
Caspase Activation: The signaling cascade converges on the activation of executioner caspases. This compound treatment leads to a significant increase in the cleaved (active) forms of Caspase-3 and Caspase-9.[11]
-
Mitochondrial Involvement: The process often involves the mitochondrial (intrinsic) pathway of apoptosis. This compound has been shown to cause a decrease in mitochondrial membrane potential and promote the mitochondrial accumulation of proteins like eIF5A, contributing to cell death.[11]
-
Quantitative Data Presentation
The efficacy of this compound has been quantified across a diverse panel of cancer cell lines. The tables below summarize its cytotoxic and pro-apoptotic activity.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (h) | Assay Method | Reference(s) |
| Solid Tumors | |||||
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay | [1][11] |
| Pancreatic Cancer | Various | Not Specified | Not Specified | Not Specified | [5] |
| Colon Cancer | Lovo | ~500 | Not Specified | MTT | [12] |
| Colon Cancer | HT29 | 1000 - 3000 | Not Specified | MTT | [12] |
| Glioblastoma | 7 patient-derived lines | 6 - 354 | Not Specified | Not Specified | [13] |
| Anaplastic Thyroid Carcinoma | CAL62, HTH83 | Not Specified | 72 | Not Specified | [14] |
| Breast Cancer | MCF7, MDA-MB-231, SKBR3 | Not Specified | 72 | Cell Viability Assay | [15] |
| Hematological Malignancies | |||||
| Non-Hodgkin's Lymphoma (NHL) | Panel of cell lines | Median ~25 | Not Specified | Not Specified | [1][5] |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, etc. | 100 - 500 | 72 | WST-1 | [1][5][16] |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 | MTS | [10][17] |
| Mantle Cell Lymphoma (MCL) | JVM-2, MINO, Jeko-1 | 132 - 144 | 72 | MTS | [10][17] |
| T-cell ALL | Jurkat, MOLT-4, etc. | 16 - 395 | 72 | Not Specified | [16] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Details | Apoptosis Measurement | Result | Reference(s) |
| Ovarian Cancer | A2780 | 0.2 µmol/L | Annexin V Assay | 3.2% (0h) -> 13.9% (24h) -> 49.6% (48h) -> 60% (72h) | [11] |
| Mantle Cell Lymphoma | Z138 | 72h exposure | Annexin V/PI | ED50 = 62 nM | [10][17] |
| Mantle Cell Lymphoma | JVM-2 | 72h exposure | Annexin V/PI | ED50 = 910 nM | [10][17] |
| Mantle Cell Lymphoma | MINO | 72h exposure | Annexin V/PI | ED50 = 67 nM | [10] |
| Mantle Cell Lymphoma | Jeko-1 | 72h exposure | Annexin V/PI | ED50 = 618 nM | [10] |
| Mantle Cell Lymphoma (primary cells) | 3 samples (wild-type p53) | 100 nM this compound | Annexin V Assay | 64.5 ± 15.0% specific apoptosis | [18] |
| Mantle Cell Lymphoma (primary cells) | 3 samples (wild-type p53) | 1 µM this compound | Annexin V Assay | 81.8 ± 7.7% specific apoptosis | [18] |
| Acute Myeloid Leukemia | MV4-11 | 30, 60, 120 nM for 24h | Annexin V/PI | Dose-dependent increase in apoptosis | [6] |
| Colon Cancer | Lovo, HT29 | This compound + SN38 | Annexin V/PI | Significant increase vs. SN38 alone | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Maintenance: Culture cancer cell lines in the appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[19]
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in sterile dimethyl sulfoxide (DMSO).[16][19] Store at -80°C.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for apoptosis/protein analysis) at a density that ensures they are in the exponential growth phase during treatment.[19][20]
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM).[5] Prepare dilutions from the DMSO stock. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).[19] Include a vehicle control (DMSO only) group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[5]
Cell Viability Assay (WST-1 / MTT Method)
This assay measures the metabolic activity of cells, which correlates with cell viability.
-
Seeding & Treatment: Seed cells in a 96-well plate and treat with this compound as described in Protocol 4.1.[19]
-
Reagent Addition: After the incubation period, add the viability reagent (e.g., 10 µL of WST-1 or 50 µL of 0.15% MTT) to each well.[5][19]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.[19]
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).[5][19]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Seeding & Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 4.1.[19]
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the cells from the supernatant.[19]
-
Washing: Centrifuge the cell suspension and wash the cell pellet with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[20]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).[19]
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Electrophoresis: Separate the proteins by size using SDS-PAGE.[19]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, p53, XPO1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. β-actin or GAPDH is typically used as a loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The nuclear export protein exportin‐1 in solid malignant tumours: From biology to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Class, First-in-Human Phase I Study of Selinexor, a Selective Inhibitor of Nuclear Export, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karyopharm.com [karyopharm.com]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 18. ashpublications.org [ashpublications.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
KPT-185 Treatment and p53 Nuclear Accumulation: A Technical Guide
A Comprehensive Whitepaper for Researchers and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia. Its functions, which include inducing cell cycle arrest, senescence, and apoptosis, are tightly regulated. A key aspect of this regulation is its subcellular localization. The nuclear export of p53 is primarily mediated by the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] In many cancers, XPO1 is overexpressed, leading to the mislocalization of p53 to the cytoplasm, thereby inactivating its tumor-suppressive functions.[3] KPT-185 is a potent and selective, slowly reversible inhibitor of XPO1.[3] By covalently binding to cysteine 528 (Cys528) in the cargo-binding groove of XPO1, this compound blocks the nuclear export of cargo proteins, including p53.[3][4] This forced nuclear retention of p53 restores its ability to transactivate target genes, ultimately leading to apoptosis in cancer cells.[3][5] This technical guide provides an in-depth overview of the mechanism of this compound-induced p53 nuclear accumulation, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.
Mechanism of Action: this compound and p53
This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) compounds, which have emerged as a promising class of anti-cancer agents.[5] The primary molecular target of this compound is XPO1, the sole nuclear exporter for many tumor suppressor proteins (TSPs), including p53, p21, p27, and FOXO proteins.[3][4]
The mechanism of this compound-induced p53 nuclear accumulation can be summarized in the following steps:
-
Inhibition of XPO1: this compound enters the cell and covalently binds to the Cys528 residue within the nuclear export signal (NES)-binding groove of XPO1.[4]
-
Blockade of p53 Export: This binding event prevents the interaction between XPO1 and the NES of its cargo proteins, including p53.[6]
-
Nuclear Accumulation of p53: With its nuclear export blocked, p53 accumulates within the nucleus.[6][7][8]
-
Activation of p53 Target Genes: The elevated nuclear concentration of p53 allows it to function as a transcription factor, activating the expression of its target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[7][9]
-
Induction of Apoptosis: The activation of these downstream targets ultimately leads to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[5][10]
This targeted approach provides a therapeutic strategy to reactivate the endogenous tumor suppressor machinery in cancer cells where it has been silenced by aberrant nuclear export.
Quantitative Data
The efficacy of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method | Reference |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | [10] |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1 | [3][10] |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay | [3] |
| Mantle Cell Lymphoma (MCL) | Z138 (wt-p53) | 35 | Not Specified | Not Specified | [11] |
| Mantle Cell Lymphoma (MCL) | Jeko-1 (mt-p53) | 103 | Not Specified | Not Specified | [11] |
| Gastric Cancer | Various | Potent at nanomolar concentrations | Not Specified | Proliferation Assay | [12] |
Table 1: IC50 values of this compound in various cancer cell lines.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols for key experiments used to study the effects of this compound on p53 nuclear accumulation and cellular viability.
Cell Culture and this compound Treatment
-
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Sterile cell culture flasks, plates, and other consumables
-
-
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the exponential growth phase. For experiments, seed cells to be 70-80% confluent.[13]
-
Prepare a stock solution of this compound in sterile DMSO.[13] Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates for protein extraction, 96-well plates for viability assays).
-
Allow adherent cells to attach overnight.
-
Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and typically should not exceed 0.1%.[13]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[13]
-
Western Blotting for p53 Localization
-
Principle: This technique is used to detect specific proteins in subcellular fractions (nuclear and cytoplasmic) to determine their localization.
-
Protocol:
-
Subcellular Fractionation:
-
Treat cells with this compound as described above.
-
Harvest cells and perform subcellular fractionation to separate nuclear and cytoplasmic extracts using a commercially available kit or a standard protocol. The purity of the fractions should be confirmed by immunoblotting for cytoplasmic (e.g., HSP90, GAPDH) and nuclear (e.g., Histone H3, Lamin B1) markers.[6][8]
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for p53 (e.g., DO-1 or DO-7 clones) diluted in blocking buffer, typically for 2 hours at room temperature or overnight at 4°C.[14][15]
-
Wash the membrane with wash buffer (e.g., 1x TBS with 0.2% Tween-20).[14]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Immunofluorescence for p53 Localization
-
Principle: This imaging technique allows for the direct visualization of the subcellular localization of a target protein within fixed cells.
-
Protocol:
-
Seed cells on coverslips in a culture plate and treat with this compound.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against p53.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Visualize the localization of p53 using a fluorescence or confocal microscope.[16][17]
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.[13]
-
After the desired incubation period (e.g., 72 hours), add 50 µL of 0.15% MTT solution to each well.[13]
-
Incubate the plate for 2 hours at 37°C.[13]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits XPO1, leading to p53 nuclear accumulation and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on p53 and cell viability.
Conclusion
This compound represents a targeted therapeutic strategy that effectively restores the tumor suppressor function of p53 by inhibiting its nuclear export. The nuclear accumulation of p53 upon this compound treatment leads to the activation of downstream pathways that control cell cycle progression and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of XPO1 inhibitors in cancer therapy. The continued investigation into the nuanced effects of these compounds will be crucial for their successful clinical translation.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells | PLOS One [journals.plos.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
KPT-185: A Comprehensive Technical Guide to its In Vitro Effects on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185, a selective inhibitor of nuclear export (SINE), demonstrates potent anti-proliferative activity in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of Chromosome Region Maintenance 1 (CRM1/XPO1), leads to the nuclear retention and functional activation of key tumor suppressor proteins. This, in turn, triggers a cascade of events culminating in cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the in vitro effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
This compound is an orally bioavailable small molecule that selectively and covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of CRM1.[1][2] CRM1 is the primary mediator of nuclear export for a multitude of proteins, including tumor suppressors such as p53, p21, and FOXO.[3] In many malignancies, CRM1 is overexpressed, facilitating the export of these critical proteins from the nucleus to the cytoplasm, thereby abrogating their tumor-suppressive functions.[1] By blocking this export, this compound effectively sequesters these proteins in the nucleus, leading to the induction of cell cycle arrest and apoptosis in cancer cells.[3][4] This guide focuses on the in vitro effects of this compound on cell cycle arrest, providing a comprehensive resource for researchers in oncology and drug development.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound's primary mechanism for inducing cell cycle arrest is through the inhibition of CRM1-mediated nuclear export of tumor suppressor proteins. This leads to the nuclear accumulation of these proteins, allowing them to exert their regulatory functions on the cell cycle machinery.
A key pathway involves the tumor suppressor protein p53. Upon nuclear retention, p53 is activated and transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[5][6] p21, in turn, can inhibit the activity of CDK4/cyclin D and CDK2/cyclin E complexes, which are essential for the G1/S phase transition.[7] Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping it bound to the E2F transcription factor and preventing the expression of genes required for S-phase entry. This cascade of events results in a G1 phase arrest.[8]
In some cellular contexts, this compound has also been observed to induce a G2/M phase arrest.[9] The precise mechanisms for this are still under investigation but may involve the nuclear retention of other tumor suppressor or cell cycle regulatory proteins that govern the G2/M checkpoint.
This compound Signaling Pathway for G1 Arrest.
Quantitative Data on this compound Induced Cell Cycle Arrest
The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines as reported in the literature.
Table 1: this compound Induced G1 Arrest in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MOLT-4 | DMSO (Control) | 24 hours | 54% | - | - | [8] |
| 30 nM | 24 hours | - | - | - | [8] | |
| 60 nM | 24 hours | 81% | - | - | [8] | |
| Jurkat | DMSO (Control) | 24 hours | - | - | - | [8] |
| 15 nM | 24 hours | - | - | - | [8] | |
| 30 nM | 24 hours | - | - | - | [8] |
Table 2: this compound Induced G1 and S Phase Arrest in Acute Myeloid Leukemia (AML) Cell Line
| Cell Line | This compound Concentration | Treatment Duration | % Cells in Sub-G1 | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| MV4-11 | DMSO (Control) | 24 hours | ~2% | ~55% | ~30% | ~13% | [3] |
| 30 nM | 24 hours | ~5% | ~65% | ~20% | ~10% | [3] | |
| 60 nM | 24 hours | ~10% | ~70% | ~12% | ~8% | [3] | |
| 120 nM | 24 hours | ~20% | ~65% | ~8% | ~7% | [3] |
Table 3: this compound Induced G2/M Arrest in Pancreatic Cancer Cell Line
| Cell Line | This compound Concentration | Treatment Duration | Cell Cycle Arrest | Reference |
| BxPC-3 | 75 nM | 72 hours | G2/M Arrest | [9] |
| 100 nM | 72 hours | G2/M Arrest | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Various cancer cell lines can be used, including but not limited to MOLT-4, Jurkat (T-ALL), MV4-11 (AML), and BxPC-3 (pancreatic cancer).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1]
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO) and incubate for the specified duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, detach cells using trypsin-EDTA, then collect by centrifugation.
-
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and centrifuge.
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL. Fix for at least 30 minutes on ice.[4][8] Cells can be stored in ethanol at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[4] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
-
Incubate in the dark at room temperature for 15-30 minutes.[10]
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
-
Experimental Workflow for Cell Cycle Analysis.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is to assess the protein levels of key cell cycle regulators (e.g., p53, p21, cyclins, CDKs).
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.[12]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[2]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-p21) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
This compound effectively induces cell cycle arrest in vitro across a range of cancer cell types, primarily through the inhibition of CRM1 and the subsequent nuclear retention of tumor suppressor proteins. The predominant effect observed is a G1 phase arrest, mediated by the p53-p21-CDK pathway. However, G2/M arrest has also been reported, suggesting that this compound's effects on the cell cycle can be cell-type dependent. The provided protocols offer a robust framework for researchers to investigate and quantify the impact of this compound on cell cycle progression in their specific models of interest. Further research into the nuanced mechanisms of this compound-induced cell cycle arrest will continue to inform its development as a promising anti-cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
The Selective Inhibitor of Nuclear Export (SINE) KPT-185: A Potent Anti-Proliferative Agent in Lymphoma
A Technical Guide for Researchers and Drug Development Professionals
KPT-185, a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1/CRM1), has demonstrated significant anti-proliferative activity in various lymphoma subtypes. This technical guide provides an in-depth overview of the core findings related to this compound's efficacy, mechanism of action, and the experimental methodologies used to elucidate its effects. The information is tailored for researchers, scientists, and professionals involved in drug development in the field of oncology.
Quantitative Anti-Proliferative and Pro-Apoptotic Activity of this compound
This compound exhibits robust dose- and time-dependent inhibition of cell growth across a panel of lymphoma cell lines, irrespective of their p53 mutational status.[1] The anti-proliferative effects are significant at nanomolar concentrations, leading to cell cycle arrest and induction of apoptosis.[1][2]
Table 1: In Vitro Efficacy of this compound in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | p53 Status | IC50 (nM) at 72h | ED50 (nM) at 72h |
| Z138 | Wild-type | 18[1] / 35[3] | 62[1][3] |
| JVM-2 | Wild-type | 141[1] | 910[1] |
| MINO | Mutant | 132[1] | 67[1] |
| Jeko-1 | Mutant | 144[1] / 103[3] | 618[1][3] |
IC50: The concentration of this compound at which cell growth is inhibited by 50%.[1] ED50: The effective dose of this compound for killing approximately 50% of the cell population.[1]
Table 2: Anti-Proliferative Activity of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
| Cell Line | IC50 (nM) at 72h |
| HPB-ALL | 16 - 395[4][5] |
| Jurkat | 16 - 395[4][5] |
| CCRF-CEM | 16 - 395[4] |
| MOLT-4 | 16 - 395[4][5] |
| KOPTK1 | 16 - 395[4] |
| LOUCY | 16 - 395[4] |
Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export
This compound's primary mechanism of action is the irreversible blockade of XPO1, a key protein responsible for the nuclear export of numerous cargo proteins, including tumor suppressor proteins (TSPs), oncogenic mediators, and ribosomal subunits.[1][6] By inhibiting XPO1, this compound forces the nuclear accumulation of TSPs, leading to the suppression of oncogenic signaling and ultimately, apoptosis.[7]
The anti-lymphoma effects of this compound are multi-faceted and include:
-
Suppression of Oncogenic Mediators: this compound treatment leads to the downregulation of key oncoproteins such as cyclin D1, c-Myc, PIM1, and members of the Bcl-2 family.[1][8]
-
Repression of Ribosomal Biogenesis: The compound impairs ribosomal biogenesis, a critical process for rapidly proliferating cancer cells.[1][3][8]
-
Induction of Cell Cycle Arrest: this compound induces cell cycle arrest, primarily in the G0/G1 or G1 phase.[2][4][5]
-
Activation of Apoptotic Pathways: The drug triggers apoptosis through the cleavage of caspases 3, 8, and 9, and PARP.[2][9] This apoptotic induction occurs in both p53 wild-type and mutant lymphoma cells, highlighting a p53-independent mechanism of action.[1][2]
Key Signaling Pathways Modulated by this compound
This compound impacts several critical signaling pathways that are dysregulated in lymphoma. By forcing the nuclear retention of tumor suppressor proteins, it effectively reactivates anti-cancer mechanisms.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-proliferative activity.
Cell Lines and Culture
Lymphoma cell lines (e.g., Z138, JVM-2, MINO, Jeko-1, WSU-FSCCL, WSU-DLCL2) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified atmosphere at 37°C with 5% CO2.[1][10]
Cell Growth and Viability Assays
-
MTS Assay:
-
Cells were plated at a density of 2 x 10^5 cells/mL in 96-well plates.[1]
-
Varying concentrations of this compound were added to the wells.[1]
-
After 72 hours of incubation, MTS reagent was added to each well.[1]
-
Absorbance was measured at 490 nm using a microplate reader to determine the percentage of cell growth inhibition relative to untreated controls.[1]
-
-
Trypan Blue Exclusion Assay:
-
Cells were seeded at a density of 2 x 10^5 viable cells/mL.[10]
-
This compound was added at the indicated concentrations.[10]
-
After the desired incubation period (e.g., 72 hours), cells were harvested and mixed with a 0.4% solution of trypan blue.[10]
-
The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer to determine cell viability.[10]
-
Apoptosis Assay
-
Annexin V/Propidium Iodide (PI) Staining:
-
MCL cells were treated with various concentrations of this compound for 72 hours.[1]
-
Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI were added to the cell suspension.
-
After incubation in the dark, the percentage of apoptotic cells (Annexin V-positive) was quantified by flow cytometry.[1]
-
Cell Cycle Analysis
-
Cells were treated with this compound for 48 hours.[1]
-
Cells were harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells were treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][5]
Immunoblotting (Western Blot)
-
Whole-cell lysates were prepared from this compound-treated and untreated lymphoma cells.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., XPO1, cyclin D1, c-Myc, p53, cleaved caspases, PARP, β-actin).[1][9]
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Conclusion
This compound demonstrates potent and broad anti-proliferative activity against lymphoma cells through the targeted inhibition of XPO1. Its ability to induce cell cycle arrest and apoptosis, even in p53-mutant cell lines, underscores its potential as a therapeutic agent. The detailed experimental protocols and understanding of the underlying signaling pathways provide a solid foundation for further preclinical and clinical investigation of this compound and other SINE compounds in the treatment of lymphoma.
References
- 1. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting mantle cell lymphoma metabolism and survival through simultaneous blockade of mTOR and nuclear transporter exportin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear Export in Non-Hodgkin Lymphoma and Implications for Targeted XPO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor activity of selective inhibitor of nuclear export (SINE) compounds, is enhanced in non-Hodgkin lymphoma through combination with mTOR inhibitor and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185: A Potent CRM1 Inhibitor for Restoring Nuclear Localization and Function of Tumor Suppressor Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The subcellular localization of proteins is a critical determinant of their function. In the context of oncology, the mislocalization of tumor suppressor proteins from the nucleus to the cytoplasm is a well-established mechanism of their inactivation, contributing to cancer progression and therapeutic resistance. Exportin 1 (XPO1), also known as Chromosomal Region Maintenance 1 (CRM1), is a key nuclear export receptor responsible for the transport of a wide array of cargo proteins, including numerous tumor suppressors, from the nucleus to the cytoplasm.[1] Overexpression of CRM1 is a common feature in many malignancies and is often associated with a poor prognosis.[2][3] KPT-185 is a potent and selective, orally bioavailable small-molecule inhibitor of CRM1 that has demonstrated significant antitumor activity in a variety of preclinical cancer models.[4][5] This technical guide provides a comprehensive overview of the role of this compound in modulating the localization of tumor suppressor proteins, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Mechanism of Action: Inhibition of CRM1-Mediated Nuclear Export
This compound functions as a Selective Inhibitor of Nuclear Export (SINE). It covalently binds to a cysteine residue (Cys528) within the nuclear export signal (NES)-binding groove of the CRM1 protein.[4][6] This irreversible binding physically obstructs the interaction between CRM1 and the NES of its cargo proteins.[4] The CRM1-mediated nuclear export process is an active transport mechanism that relies on the RanGTP/RanGDP gradient between the nucleus and the cytoplasm. In the nucleus, CRM1, in the presence of RanGTP, binds to the NES of a cargo protein, forming a ternary complex. This complex is then translocated through the nuclear pore complex into the cytoplasm. Upon translocation, GTP hydrolysis to GDP by Ran-GTPase activating proteins (RanGAPs) leads to the dissociation of the complex, releasing the cargo protein into the cytoplasm. By blocking the initial binding step, this compound effectively traps tumor suppressor proteins within the nucleus, allowing them to exert their normal growth-inhibitory and pro-apoptotic functions.[4][6]
Data Presentation: this compound Activity and Impact on Tumor Suppressor Localization
The efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The following tables summarize key quantitative data regarding its anti-proliferative activity and its effect on the subcellular localization of critical tumor suppressor proteins.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Leukemia | |||
| MV4-11 | Acute Myeloid Leukemia | 100 - 500 | [4][5] |
| OCI/AML3 | Acute Myeloid Leukemia | 100 - 500 | [4][5] |
| MOLM-13 | Acute Myeloid Leukemia | 100 - 500 | [4] |
| Kasumi-1 | Acute Myeloid Leukemia | 100 - 500 | [5] |
| HPB-ALL | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [4] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [4] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [4] |
| Lymphoma | |||
| NHL cell lines (median) | Non-Hodgkin's Lymphoma | ~25 | [5] |
| Melanoma | |||
| A375 | Metastatic Melanoma | 45.9 | |
| Hs294T | Metastatic Melanoma | 48.9 | |
| FO-1 | Metastatic Melanoma | 32.1 | |
| Ovarian Cancer | |||
| A2780/CP70 (p53 WT) | Ovarian Cancer | 100 - 960 | |
| OVCAR3 (p53 mutated) | Ovarian Cancer | 100 - 960 | |
| SKOV3 (p53 null) | Ovarian Cancer | 100 - 960 | |
| Uterine Cancer | |||
| Uterine cancer cell lines | Uterine Cancer | 110 - 500 | |
| Breast Cancer | |||
| MDA-MB-231 | Breast Cancer | 500 |
Table 2: Effect of this compound on the Nuclear Localization of Tumor Suppressor Proteins
| Tumor Suppressor | Cell Line | Treatment | Method | Observation | Reference |
| p53 | Z-138 (Mantle Cell Lymphoma) | 160 nM this compound, 14h | Western Blot (Nuclear/Cytoplasmic Fractionation) | Significant increase in nuclear p53 levels. | [7] |
| A375 (Melanoma) | IC50 concentration, 16h | Western Blot (Nuclear/Cytoplasmic Fractionation) | Nuclear accumulation of TP53. | ||
| BC-1, BCBL-1, JSC-1 (Primary Effusion Lymphoma) | 0.5 or 1 µM this compound | Western Blot (Nuclear Extracts) | Significant accumulation of nuclear p53. | ||
| CP70 (Ovarian Cancer) | This compound, 48h | Immunofluorescence | Nuclear accumulation of p53. | ||
| FOXO Proteins | - | - | - | SINE compounds cause nuclear retention of FOXO proteins. | |
| p21 | MM.1S (Multiple Myeloma) | This compound | Immunoblotting | Increased p21 expression. | [3] |
| p27 | - | - | - | SINEs induced nuclear accumulation of p27. | [3] |
| Rb | PC-3 (Prostate Cancer) | Leptomycin B (CRM1 inhibitor) | Western Blot (Nuclear/Cytoplasmic Fractionation) | Shift of Rb from the cytoplasm to the nucleus. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on tumor suppressor protein localization.
Immunofluorescence Staining for p53 Localization
This protocol is adapted from standard immunofluorescence procedures to visualize the subcellular localization of the p53 protein.
Materials:
-
Cells cultured on glass coverslips in a 12-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-p53 antibody
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a 12-well plate and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS for 5 minutes each. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-p53 primary antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS for 5 minutes each. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Seal the coverslips and allow the mounting medium to solidify. Visualize the subcellular localization of p53 using a fluorescence microscope.
Nuclear and Cytoplasmic Fractionation for Western Blot Analysis
This protocol describes the separation of nuclear and cytoplasmic proteins from cultured cells for subsequent analysis by Western blotting.
Materials:
-
Cultured cells treated with this compound or vehicle control
-
Ice-cold PBS
-
Cytoplasmic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5% NP-40, and protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors)
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Harvesting: Harvest the treated cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet once with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 10-15 minutes, vortexing briefly every 5 minutes.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Nuclear Lysis: Wash the remaining nuclear pellet with 200 µL of ice-cold Cytoplasmic Lysis Buffer (without NP-40) and centrifuge again as in step 3. Discard the supernatant.
-
Isolation of Nuclear Fraction: Resuspend the nuclear pellet in 100 µL of ice-cold Nuclear Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis of the nuclear membrane.
-
Clarification of Nuclear Lysate: Centrifuge the nuclear lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the nuclear protein fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a standard protein assay.
-
Western Blot Analysis: Prepare samples for SDS-PAGE by adding Laemmli buffer. Load equal amounts of protein from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel. Perform electrophoresis, transfer the proteins to a membrane, and probe with primary antibodies against the tumor suppressor protein of interest (e.g., p53), a nuclear marker (e.g., Lamin B1 or Histone H3), and a cytoplasmic marker (e.g., GAPDH or α-tubulin) to assess the purity of the fractions.
Conclusion
This compound represents a promising therapeutic strategy for a variety of cancers by targeting the fundamental mechanism of CRM1-mediated nuclear export. By effectively inhibiting CRM1, this compound restores the nuclear localization and, consequently, the tumor-suppressive functions of key regulatory proteins like p53, FOXO proteins, p21, and p27. The data presented in this guide highlight the potent anti-proliferative effects of this compound and provide a framework for the experimental validation of its mechanism of action. Further research into the broader range of tumor suppressor proteins affected by this compound and its efficacy in combination with other anti-cancer agents will continue to be a valuable area of investigation for drug development professionals.
References
- 1. Evidence for a mitochondrial localization of the retinoblastoma protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exportin 1 inhibitor KPT-330 reverses oxaliplatin resistance via p53 nuclear retention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
On-Target Effects of KPT-185: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective, small-molecule inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] XPO1 is a key nuclear transport receptor responsible for exporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4] In many forms of cancer, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of TSPs, which in turn promotes oncogenesis.[5] this compound and its clinical analog, selinexor (KPT-330), were developed to block this process, forcing the nuclear retention and activation of TSPs, thereby selectively inducing apoptosis in cancer cells.[5][6] This guide details the on-target effects of this compound, presenting quantitative data, experimental methodologies, and visual pathways to provide a comprehensive understanding of its mechanism of action.
Core Mechanism of Action
The primary on-target effect of this compound is the specific and covalent inhibition of XPO1. This compound binds to the cysteine residue at position 528 (Cys528) located within the nuclear export signal (NES)-binding groove of XPO1.[5][7] This covalent modification physically blocks the binding of cargo proteins to XPO1, effectively halting their export from the nucleus.[4][8]
The consequences of this inhibition are profound and multifaceted:
-
Nuclear Accumulation of Tumor Suppressor Proteins: By blocking their export, this compound forces the accumulation of key TSPs such as p53, p21, p27, and the NF-κB inhibitor, IκB, within the nucleus.[1][9]
-
Restoration of Tumor Suppressor Function: This nuclear retention allows TSPs to perform their native functions, including cell cycle regulation and induction of apoptosis.[5]
-
Suppression of Oncogenic Signaling: The nuclear sequestration of IκB prevents the activation of the pro-survival NF-κB pathway.[10] Furthermore, this compound can inhibit the translation of oncogenes like c-Myc and Cyclin D1.[11][12]
Quantitative Analysis of On-Target Effects
The efficacy of this compound has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its anti-proliferative activity.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Reference(s) |
| Acute Myeloid Leukemia (AML) | Patient-derived AML cells, MV4-11, OCI-AML3 | 100 - 500 | [1][2][13] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4, Jurkat, CCRF-CEM, KOPTK1, LOUCY, HPB-ALL | 16 - 395 | [13][14] |
| Non-Hodgkin Lymphoma (NHL) | Panel of NHL cell lines | ~25 (median) | [1] |
| Mantle Cell Lymphoma (MCL) | Z138, Jeko-1 | 50 - 100 | [15] |
| Glioblastoma (GBM) | Primary human GBM lines | 6 - 354 | [16] |
| Ovarian Cancer | A2780 and other cell lines | < 120 | [7][9] |
Key Cellular On-Target Effects
Inhibition of Cell Proliferation and Induction of Apoptosis
This compound treatment leads to a dose- and time-dependent inhibition of cell growth in various cancer models.[15] This is primarily achieved through the induction of apoptosis. Following treatment, cancer cells exhibit a significant increase in markers of programmed cell death, including Annexin V staining and the cleavage of caspase-3, caspase-9, and PARP.[9][17] For instance, in MOLT-4 T-ALL cells, 120 nM of this compound induced apoptosis in 48% of cells after just 13 hours.[14]
Cell Cycle Arrest
A hallmark of TSP activation is the regulation of the cell cycle. This compound treatment causes a robust cell cycle arrest, typically in the G1 phase.[2][14] This is accompanied by the nuclear accumulation of cell cycle inhibitors like p21 and p27.[18] In MOLT-4 and Jurkat cells, this compound treatment significantly increased the proportion of cells in the G1 phase within 24 hours.[14]
Impairment of Ribosomal Biogenesis
A novel on-target effect of this compound is the inhibition of ribosomal biogenesis.[12][15] XPO1 is responsible for exporting components necessary for ribosome assembly. By blocking this process, this compound impairs the cell's ability to produce proteins, a critical vulnerability for rapidly proliferating cancer cells. This effect contributes to the p53-independent anti-lymphoma activity of the drug.[15][19]
Visualizing the Mechanism and Workflow
To better understand the complex interactions and experimental processes, the following diagrams have been generated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. karyopharm.com [karyopharm.com]
- 5. oncotarget.com [oncotarget.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibitors of nuclear export avert progression in preclinical models of inflammatory demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selinexor (KPT-330) Induces Tumor Suppression through Nuclear Sequestration of IκB and Downregulation of Survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KPT-185 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective, slowly reversible inhibitor of the nuclear export protein CRM1/XPO1.[1] In numerous cancer cell types, CRM1/XPO1 is overexpressed, facilitating the export of tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm, which leads to their functional inactivation.[1][2][3] this compound covalently binds to the cysteine 528 residue within the cargo-binding groove of CRM1/XPO1, effectively blocking the nuclear export of its cargo proteins.[1][4] This inhibition results in the nuclear accumulation and reactivation of TSPs such as p53, p21, and FOXO, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[1][3][5]
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for common assays and a summary of its effects on various cancer cell lines.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the nuclear export protein CRM1 (Chromosome Region Maintenance 1), also known as Exportin 1 (XPO1).[6][7] This inhibition leads to the nuclear retention of key tumor suppressor proteins and cell cycle regulators, triggering anti-proliferative effects and apoptosis in malignant cells.[5][8]
dot
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method | Reference(s) |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13 | 100 - 500 | 72 | WST-1 | [6][9] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 | Not Specified | [6] |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | [9] |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay | [10] |
| Mantle Cell Lymphoma (MCL) | Z138, JVM2, MINO, Jeko-1 | 35 - 103 (IC50), 62 - 910 (ED50) | 72 | Trypan Blue, Annexin V/PI | [11][12] |
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution typically prepared in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Sterile cell culture flasks, plates, and other consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[13]
-
Maintain cells in the exponential growth phase. For experiments, seed cells to be 70-80% confluent.[13]
-
Prepare a stock solution of this compound in sterile DMSO.[13] Further dilute in complete cell culture medium to achieve the desired final concentrations.
-
Seed cells into the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
For adherent cell lines, allow cells to adhere overnight.[13]
-
Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).[13]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[9][13]
dot
Caption: General experimental workflow for this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described in the general protocol.
-
After the incubation period, add 10-50 µL of 0.15-0.5% MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C.[13]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[13]
Protocol:
-
Treat cells with this compound in 6-well plates.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells with cold PBS and centrifuge to pellet.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target protein.
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Cyclin D1, Bcl-2 family members, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), to stain the DNA of cells. The amount of fluorescence is proportional to the amount of DNA in each cell, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with this compound as described in the general protocol.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histograms can be analyzed to determine the distribution of cells in each phase of the cell cycle.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Nuclear Export Protein XPO1 in Cancer | Cancer Biology [blogs.shu.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPT-185 In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
KPT-185 is a potent and selective, orally bioavailable small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a crucial nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm.[1][2] In many cancer cells, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs.[1][3] this compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, effectively blocking the nuclear export of its cargo proteins.[1][2] This forced nuclear retention of TSPs results in the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in a wide range of cancer cell types.[1][4][5] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays.
Data Presentation: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound has been demonstrated across various cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified[2][4] |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1[2][4] |
| Mantle Cell Lymphoma (MCL) | Z138, JVM-2, MINO, Jeko-1 | 18 - 144 | 72 | MTS[6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 | Not Specified[5] |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | MTT[2][7] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of CRM1/XPO1, which leads to the nuclear accumulation of tumor suppressor proteins (TSPs) and other growth regulatory proteins. This prevents their degradation in the cytoplasm and allows them to carry out their anti-cancer functions, such as inducing apoptosis and cell cycle arrest.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for determining the effect of this compound on cell viability. The two most common methods, a colorimetric assay (MTT) and a luminescence-based assay (CellTiter-Glo®), are described.
General Workflow for Cell Viability Assays
Caption: General experimental workflow.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[1]
Materials:
-
This compound compound
-
DMSO (Dimethyl sulfoxide)
-
Appropriate cancer cell line and complete culture medium
-
96-well clear flat-bottom plates
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
For adherent cells, allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[4]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[1] The luminescent signal is proportional to the amount of ATP present and, therefore, the number of viable cells.[1]
Materials:
-
This compound compound
-
DMSO
-
Appropriate cancer cell line and complete culture medium
-
96-well opaque-walled plates (suitable for luminescence)
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol, using opaque-walled 96-well plates.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2. Selinexor (KPT-330), a clinical analog of this compound, is often tested at 72 hours.[8]
-
-
Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature before use. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[1]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[1]
-
-
Signal Stabilization and Measurement:
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control: (Luminescence of treated cells / Luminescence of control cells) x 100.
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of KPT-185 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2][3] CRM1 is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs), growth regulators, and other cargo proteins from the nucleus to the cytoplasm.[2] By blocking CRM1, this compound forces the nuclear accumulation and activation of TSPs, such as p53, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6] This application note provides a detailed protocol for analyzing the effects of this compound treatment on cancer cells using Western blot analysis, a widely used technique to detect and quantify specific proteins in a complex mixture.[7][8][9]
Mechanism of Action of this compound
This compound covalently binds to cysteine 528 (Cys528) in the cargo-binding pocket of CRM1, thereby inhibiting its function.[10] This leads to the nuclear retention of various CRM1 cargo proteins, including tumor suppressors like p53, p21, and FOXO3a.[1][4][11] The resulting activation of these proteins can induce apoptosis and inhibit proliferation in a variety of cancer cell lines.[5][12][13] Western blot analysis is an essential tool to investigate the downstream effects of this compound on these signaling pathways.
Key Signaling Pathways Affected by this compound
Treatment of cancer cells with this compound has been shown to modulate several key signaling pathways:
-
p53 Signaling: this compound treatment leads to the nuclear accumulation of p53, resulting in the increased expression of its downstream targets, such as the cell cycle inhibitor p21.[4][11]
-
Cell Cycle Regulation: this compound can induce cell cycle arrest, often in the G1 phase.[13][14] This is accompanied by changes in the expression of cell cycle regulatory proteins like Cyclin D1 and the CDK inhibitor p27KIP.[11][15]
-
Apoptosis: this compound induces apoptosis, as evidenced by the cleavage of caspases (e.g., caspase-3 and -9) and the increased expression of pro-apoptotic proteins like PUMA.[6][11]
-
mTOR Signaling: this compound has been shown to inhibit the mTOR signaling pathway, indicated by reduced phosphorylation of its downstream effectors, S6 ribosomal protein and 4E-BP1.[15]
-
Oncogenic Proteins: The expression of several oncoproteins, including c-Myc and PIM1, can be downregulated following this compound treatment.[12][15]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis on cells treated with this compound.
Materials and Reagents
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)[9][16]
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (polyacrylamide percentage dependent on target protein size)[8]
-
Tris-Glycine-SDS running buffer
-
PVDF or nitrocellulose membranes[8]
-
Transfer buffer (Tris-Glycine with methanol)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2 for suggestions)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent[8]
-
Chemiluminescence imaging system
Cell Culture and this compound Treatment
-
Culture your cancer cell line of choice in the appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.[5]
-
Treat the cells with the desired concentrations of this compound. Effective concentrations typically range from 50 nM to 500 nM, with treatment times varying from 6 to 72 hours, depending on the cell line and the specific endpoint being investigated.[5][13][15] Include a DMSO-treated vehicle control.
Sample Preparation
-
After treatment, wash the cells twice with ice-cold PBS.[9]
-
Lyse the cells directly on the plate by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.[17][18]
-
Normalize the protein concentrations with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein samples to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9][18]
SDS-PAGE and Protein Transfer
-
Load 20-50 µg of protein per lane into an SDS-PAGE gel.[18] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom.[17]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8] A wet or semi-dry transfer system can be used.[7] Ensure the membrane is activated with methanol if using PVDF.[8][17]
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation times and temperatures (e.g., overnight at 4°C or 1-2 hours at room temperature) should be optimized for each antibody.[9]
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[18]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[18]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.[8]
-
Capture the chemiluminescent signal using an imaging system.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin, GAPDH, or α-tubulin).[15]
Data Presentation
Quantitative Summary of this compound Effects on Protein Expression
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| Mantle Cell Lymphoma (Z138, JVM2, MINO, Jeko-1) | 50-100 nM this compound, 18h | Cyclin D1 | Decreased | [15] |
| Mantle Cell Lymphoma (Z138, JVM2, MINO, Jeko-1) | 50-100 nM this compound, 18h | Phospho-Rb | Decreased | [15] |
| Mantle Cell Lymphoma (Z138, JVM2, MINO, Jeko-1) | 50-100 nM this compound, 18h | PIM1 | Decreased | [15] |
| Mantle Cell Lymphoma (Z138, JVM2, MINO, Jeko-1) | 50-100 nM this compound, 18h | c-Myc | Decreased | [15] |
| Mantle Cell Lymphoma (Z138, JVM2, MINO, Jeko-1) | 50-100 nM this compound, 18h | p27KIP | Increased | [15] |
| Mantle Cell Lymphoma (Z138, JVM2) (p53-WT) | 50-100 nM this compound | p53 | Increased | [11] |
| Mantle Cell Lymphoma (Z138, JVM2) (p53-WT) | 50-100 nM this compound | p21 | Increased | [11] |
| Mantle Cell Lymphoma (All lines) | 50-100 nM this compound | PUMA | Increased | [11] |
| Ovarian Cancer (A2780) | 0.25 µM this compound, 12h | Cleaved Caspase-3 | Increased | [6] |
| Ovarian Cancer (A2780) | 0.25 µM this compound, 12h | Cleaved Caspase-9 | Increased | [6] |
| Ovarian Cancer (CP70) | This compound, 48h | Nuclear p53 | Increased | [19] |
| Ovarian Cancer (CP70) | This compound, 48h | Nuclear ERK1/2 | Increased | [19] |
Recommended Primary Antibodies
| Target Protein | Supplier | Application |
| XPO1/CRM1 | Santa Cruz, Abcam | WB, IHC |
| p53 | Cell Signaling Technology | WB, IP, IF |
| p21 | Cell Signaling Technology | WB, IP |
| Cyclin D1 | Cell Signaling Technology | WB, IP |
| Cleaved Caspase-3 | Cell Signaling Technology | WB, IF |
| PARP | Cell Signaling Technology | WB |
| Phospho-S6 | Cell Signaling Technology | WB |
| Phospho-4E-BP1 | Cell Signaling Technology | WB |
| c-Myc | Cell Signaling Technology | WB, IP |
| β-actin | Sigma-Aldrich | WB |
| GAPDH | Cell Signaling Technology | WB |
Mandatory Visualizations
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Caption: Simplified signaling pathway affected by this compound treatment.
References
- 1. XPO1 inhibitor KPT-330 synergizes with Bcl-xL inhibitor to induce cancer cell apoptosis by perturbing rRNA processing and Mcl-1 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The XPO1 Inhibitor KPT-8602 Ameliorates Parkinson’s Disease by Inhibiting the NF-κB/NLRP3 Pathway [frontiersin.org]
- 3. oaepublish.com [oaepublish.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Inhibition of XPO-1 Mediated Nuclear Export through the Michael-Acceptor Character of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 16. Exportin 1 inhibitor KPT-330 reverses oxaliplatin resistance via p53 nuclear retention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 18. ptglab.com [ptglab.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for KPT-185 Immunofluorescence Staining of Nuclear Protein Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear transport is a fundamental cellular process, and its dysregulation is implicated in various diseases, including cancer. Exportin 1 (XPO1), also known as CRM1, is a key nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and growth regulatory proteins from the nucleus to the cytoplasm.[1] In many cancer cells, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical proteins.[1] KPT-185 is a potent and selective inhibitor of XPO1.[1] It covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, thereby blocking the export of cargo proteins and forcing their accumulation in the nucleus.[1][2] This restoration of nuclear localization can reactivate the tumor-suppressing functions of these proteins. Immunofluorescence is a powerful technique to visualize this this compound-induced nuclear retention of target proteins.[1]
Mechanism of Action of this compound
This compound is a member of the Selective Inhibitor of Nuclear Export (SINE) compounds.[3] These small molecules were designed to specifically interact with and inhibit the function of XPO1.[2] The mechanism involves the formation of a covalent bond with Cys528 within the nuclear export signal (NES)-binding groove of XPO1.[2][3] This modification prevents the binding of cargo proteins to XPO1, thereby inhibiting their export from the nucleus.[2] The result is the nuclear accumulation of various XPO1 cargo proteins, including tumor suppressors like p53, p21, and FOXO proteins.[4]
References
Application Notes and Protocols for Preparing KPT-185 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] It functions by irreversibly binding to CRM1, blocking the nuclear export of tumor suppressor proteins, which leads to apoptosis in cancer cells.[2][3] This document provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), a common solvent for such compounds in a research setting.
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 355.31 g/mol | [4][5][6][7] |
| Solubility in DMSO | ≥15 mg/mL | [1] |
| Purity | ≥98% | [1] |
| Appearance | White to off-white solid | [6] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions in cell culture media or other aqueous buffers for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = Desired Volume (mL) x 10 mM x 355.31 g/mol / 1000
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 1 mL x 10 mmol/L x 355.31 mg/mmol / 1000 L/mL = 3.55 mg
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder into the tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the desired volume of fresh, high-quality DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
It is important to use anhydrous or newly opened DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[4][6]
-
-
Dissolution:
-
Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath for a short period can aid in dissolution.[5]
-
-
Storage:
-
Once fully dissolved, the this compound stock solution should be aliquoted into smaller volumes in light-protected tubes to avoid repeated freeze-thaw cycles.
-
For long-term storage (months to years), store the aliquots at -20°C or -80°C.[5][6] Solutions stored at -80°C may be stable for up to two years, while those at -20°C are typically stable for up to one year.[6]
-
Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits CRM1, leading to nuclear retention of tumor suppressors and apoptosis.
References
Optimal Concentration of KPT-185 for Treating Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
KPT-185 is a potent and selective, small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a crucial nuclear export protein responsible for transporting numerous tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm.[1] In many cancer types, CRM1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs.[1] this compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, effectively blocking the nuclear export of its cargo proteins.[1] This forced nuclear retention of TSPs, such as p53, p27, and FOXO, reactivates their tumor-suppressive functions, leading to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in a wide range of cancer cells.[1][2][3]
These application notes provide a comprehensive guide for researchers on determining and utilizing the optimal concentration of this compound for treating various cancer cell lines. The protocols outlined below are based on established methodologies to facilitate the investigation of this compound's therapeutic potential.
Data Presentation: In Vitro Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective concentration of this compound. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary significantly depending on the cancer cell line, incubation time, and the assay method used. The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time | Assay Method |
| Hematological Malignancies | ||||
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | WST-1[3][4] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 hours | CellTiter-Glo[5] |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified[3][4][6] |
| Multiple Myeloma (MM) | H929, U266, RPMI-8226 | 20 - 120 | Not Specified | Not Specified[1] |
| Solid Tumors | ||||
| Melanoma | A375, Hs294T, FO-1, Wm1366, CHL-1 | 32.1 - 591.6 | 72 hours | MTS Assay[7] |
| Ovarian Cancer | A2780, OVCAR3, SKOV3 | 110 - 960 | 72 hours | MTT Assay[3][6][8] |
| Breast Cancer | MDA-MB-231 | 500 | Not Specified | Not Specified[6] |
| Non-Small Cell Lung Cancer (NSCLC) | Panel of six NSCLC cell lines | Not Specified (Dose-dependent inhibition) | Not Specified | Not Specified[9] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound (stock solution typically prepared in DMSO)[1]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Sterile cell culture flasks, plates, and other consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the exponential growth phase. For experiments, cells are typically seeded when they are 70-80% confluent.[1]
-
Prepare a stock solution of this compound in sterile DMSO.[1] Further dilutions should be made in the complete cell culture medium to achieve the desired final concentrations.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).
-
Allow adherent cells to attach overnight.
-
Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).[1]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[1]
Cell Viability Assays
a) MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described above.
-
After the incubation period, add 50 µL of 0.15% MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C.[1]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
b) WST-1 Assay
Principle: Similar to the MTT assay, this colorimetric assay uses a water-soluble tetrazolium salt (WST-1) that is cleaved to a soluble formazan by metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
Following the treatment period, add the WST-1 reagent to each well according to the manufacturer's protocol (typically 10 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm (reference wavelength, 650 nm) with a microplate reader.[4]
c) CellTiter-Glo® Luminescent Cell Viability Assay
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
After incubation, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Protocol:
-
Treat cells with this compound in 6-well plates.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the DNA of cells, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cells with this compound for the desired duration (e.g., 24 hours).[10]
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol and incubate overnight at -20°C.[10]
-
Wash the cells with PBS to remove the ethanol.
-
Stain the cells with a solution containing PI and RNase A.[10]
-
Analyze the DNA content by flow cytometry.[10]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for assessing this compound's in vitro effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Item - The IC50 values of KPT185 for growth inhibition and apoptosis in a panel of human melanoma cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185 Treatment for Apoptosis Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of KPT-185, a selective inhibitor of nuclear export (SINE), and its application in inducing apoptosis in cancer cells. This document includes detailed protocols for in vitro experiments, quantitative data on its efficacy, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein responsible for transporting over 200 cargo proteins, including the majority of tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3] In many cancer types, CRM1 is overexpressed, leading to the functional inactivation of TSPs through their mislocalization in the cytoplasm.[2][3]
This compound covalently binds to cysteine 528 (Cys528) in the cargo-binding groove of CRM1, blocking its function.[2] This inhibition leads to the nuclear accumulation and reactivation of TSPs, such as p53, which in turn triggers cell cycle arrest and apoptosis in malignant cells.[4][5] this compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of hematological and solid tumors.[1][6]
Mechanism of Action: this compound-Induced Apoptosis
This compound induces apoptosis through both p53-dependent and p53-independent mechanisms.[4][7] The primary mechanism involves the inhibition of CRM1, which leads to the nuclear retention of key tumor suppressor proteins. This initiates a signaling cascade culminating in programmed cell death.
Caption: this compound inhibits CRM1, leading to nuclear accumulation of TSPs, gene transcription, and apoptosis.
Quantitative Data Summary
The efficacy of this compound in inhibiting cell growth and inducing apoptosis varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Non-Hodgkin's Lymphoma (NHL) Panel (Median) | Non-Hodgkin's Lymphoma | ~25 | [6] |
| AML Cell Lines (MV4-11, Kasumi-1, etc.) | Acute Myeloid Leukemia (AML) | 100 - 500 | [1][6] |
| T-ALL Cell Lines (14 lines) | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | [8] |
| Mantle Cell Lymphoma (Z138) | Mantle Cell Lymphoma (MCL) | 18 | [7][9] |
| Mantle Cell Lymphoma (JVM-2) | Mantle Cell Lymphoma (MCL) | 141 | [7][9] |
| Mantle Cell Lymphoma (MINO) | Mantle Cell Lymphoma (MCL) | 132 | [7][9] |
| Mantle Cell Lymphoma (Jeko-1) | Mantle Cell Lymphoma (MCL) | 144 | [7][9] |
| Ovarian Cancer (A2780) | Ovarian Cancer | ~100 - 960 | [10] |
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| MOLT-4 | 120 | 13 | 48% | [8] |
| Jurkat | 30 | 6 | 69% | [8] |
| MV4-11 | 30, 60, 120 | 24 | Dose-dependent increase | [5] |
| A2780 | 200 | 24 | 13.9% | [10] |
| A2780 | 200 | 48 | 49.6% | [10] |
| A2780 | 200 | 72 | 60% | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (WST-1/MTS)
This protocol determines the concentration-dependent effect of this compound on cell proliferation.
Caption: Workflow for assessing cell viability after this compound treatment using WST-1 or MTS assays.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., in DMSO)
-
WST-1 or MTS cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 2 x 10⁵ cells/mL for suspension cells) and allow them to adhere or stabilize for 24 hours.[9]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Common concentration ranges are from 10 nM to 10 µM.[6] Remove the old medium and add the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for desired time points, typically 24, 48, and 72 hours.[6]
-
Reagent Addition: Add WST-1 or MTS reagent to each well according to the manufacturer's protocol (usually 10% of the well volume).
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measurement: Measure the absorbance of each well at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with various concentrations of this compound (e.g., 30, 60, 120 nM) for the desired duration (e.g., 6, 13, 24 hours).[5][8]
-
Cell Harvesting: Harvest cells, including any floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[8]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect changes in the expression or cleavage of key apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p53, anti-XPO1, anti-Actin/Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., cleaved PARP, cleaved Caspase-3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[11][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control like β-actin or α-tubulin should be used to ensure equal protein loading.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular mechanism and therapeutic implications of selinexor (KPT-330) in liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KPT-185 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of nuclear export (SINE) that targets Exportin 1 (XPO1/CRM1), a key protein responsible for the transport of numerous tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm.[1][2] In many cancers, XPO1 is overexpressed, leading to the cytoplasmic mislocalization and functional inactivation of TSPs like p53, FOXOs, and p27.[1] By blocking XPO1, this compound forces the nuclear retention and accumulation of these TSPs, thereby reactivating their tumor-suppressive functions, which can lead to cell cycle arrest and apoptosis in cancer cells.[3][4] Preclinical studies have demonstrated the anti-proliferative effects of this compound and its close analog, selinexor (KPT-330), across a range of hematological and solid tumors, making it a promising candidate for cancer therapy.[5][6]
These application notes provide a comprehensive guide for utilizing this compound in a mouse xenograft model, a critical step in the preclinical evaluation of its anti-tumor efficacy. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available preclinical data.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the nuclear export function of XPO1. This leads to the nuclear accumulation of various tumor suppressor proteins (TSPs) and other growth-regulatory proteins that are normally shuttled out of the nucleus. The reactivation of these TSPs in the nucleus triggers downstream pathways that collectively inhibit cancer cell growth and survival.
Caption: this compound inhibits XPO1, leading to nuclear accumulation of TSPs and IκB, which in turn induces cell cycle arrest and apoptosis while downregulating survivin.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its analog, selinexor, in various cancer models. This data provides a basis for dose selection and expected outcomes in xenograft studies.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| MV4-11, Kasumi-1, OCI/AML3, MOLM-13 | Acute Myeloid Leukemia (AML) | 100 - 500 | 72 | [3] |
| NHL Cell Lines (Panel) | Non-Hodgkin's Lymphoma | ~25 (median) | Not Specified | [3] |
| T-ALL Cell Lines (Panel) | T-cell Acute Lymphoblastic Leukemia | 16 - 395 | 72 | [4] |
| NSCLC Cell Lines (Panel) | Non-Small Cell Lung Cancer | 1.3 - 46,000 | 48-72 | [7] |
| Mantle Cell Lymphoma (Z138, JVM-2, MINO, Jeko-1) | Mantle Cell Lymphoma | 18 - 144 | 72 | [8][9] |
Table 2: In Vivo Efficacy of Selinexor (KPT-330) in Mouse Xenograft Models
| Cancer Type | Cell Line/Model | Mouse Strain | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Alveolar Soft Part Sarcoma | ASPS-KY | Not Specified | 10 mg/kg, 3 times/week, oral | 70% after 40 days | [6] |
| Alveolar Soft Part Sarcoma | ASPS-KY | Not Specified | 20 mg/kg, 3 times/week, oral | 80% after 40 days | [6] |
| Acute Myeloid Leukemia | Primary AML cells | NSG | 20 mg/kg, 3 times/week, oral | Significant reduction in leukemia burden | [10][11] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Not Specified | 15 mg/kg, Mon/Wed/Fri, oral | Significant tumor growth inhibition | [12] |
| Non-Small Cell Lung Cancer | H1975 | NOD-SCID | 100 mg/kg, 3 times/week, oral (KPT-276) | Significant tumor growth inhibition | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound suspension suitable for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Ethanol (EtOH)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Dissolve this compound powder in Ethanol to a concentration of 25 mg/mL. Ensure it is fully dissolved.
-
Vehicle Preparation: In a sterile tube, mix the components in the following order to prepare 1 mL of the final formulation. Scale the volumes as needed.
-
400 µL PEG300
-
50 µL Tween-80
-
-
Drug Formulation:
-
To the vehicle mixture, add 100 µL of the 25 mg/mL this compound stock solution in Ethanol.
-
Vortex thoroughly to ensure a homogenous mixture.
-
Add 450 µL of Saline to the mixture.
-
Vortex again until a uniform suspension is achieved. This yields a final concentration of 2.5 mg/mL.[14]
-
-
Administration: The prepared suspension should be used immediately for oral or intraperitoneal administration.
Protocol 2: Mouse Xenograft Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., NOD-SCID, NSG)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
This compound formulation (from Protocol 1)
-
Vehicle control (formulation without this compound)
Experimental Workflow:
Caption: A typical workflow for a mouse xenograft study using this compound.
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer the this compound formulation via oral gavage or intraperitoneal injection. Based on data from the closely related compound selinexor, a starting dose could be in the range of 10-20 mg/kg, administered three times a week.[6][10]
-
Control Group: Administer the vehicle control using the same volume and schedule as the treatment group.
-
-
Continued Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: Euthanize the mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
-
Tissue Harvest and Analysis: Harvest tumors for further analysis, such as western blotting or immunohistochemistry, to assess target engagement (e.g., nuclear accumulation of TSPs) and downstream effects (e.g., apoptosis markers like cleaved caspase-3).
Concluding Remarks
This compound represents a promising therapeutic agent for a variety of cancers due to its targeted inhibition of the XPO1 nuclear export protein. The protocols and data presented here provide a solid foundation for researchers to design and execute preclinical mouse xenograft studies to further evaluate the in vivo efficacy of this compound. Careful consideration of the appropriate cancer model, dosing regimen, and endpoints will be crucial for obtaining robust and translatable results.
References
- 1. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. XPO1 (CRM1) inhibition represses STAT3 activation to drive a survivin-dependent oncogenic switch in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karyopharm.com [karyopharm.com]
- 7. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Activity of a selective inhibitor of nuclear export, selinexor (KPT-330), against AML-initiating cells engrafted into immunosuppressed NSG mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts | PLOS One [journals.plos.org]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Annexin V/PI Staining Following KPT-185 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
KPT-185 is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a key nuclear export protein responsible for transporting various tumor suppressor proteins, including p53, from the nucleus to the cytoplasm.[3] By blocking CRM1, this compound forces the nuclear accumulation of these tumor suppressors, leading to cell cycle arrest and apoptosis in malignant cells.[1][3] This makes this compound a compound of significant interest in oncology research and drug development.
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[5]
These application notes provide a detailed protocol for inducing apoptosis with this compound and subsequently quantifying the apoptotic cell population using Annexin V/PI staining and flow cytometry.
Data Presentation
The following table summarizes quantitative data from a study on A2780 ovarian cancer cells treated with this compound, demonstrating a time-dependent increase in apoptosis.
| Cell Line | Treatment | Incubation Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) | Live Cells (%) |
| A2780 | This compound (0.2 µM) | 0 | 3.2 | - | 96.8 |
| 24 | 13.9 | - | 86.1 | ||
| 48 | 49.6 | - | 50.4 | ||
| 72 | 60.0 | - | 40.0 | ||
| Data is presented as the mean percentage of apoptotic cells.[6][7] The original data did not differentiate between necrotic and late apoptotic cells. |
Experimental Protocols
This section details the methodology for the induction of apoptosis with this compound and subsequent Annexin V/PI staining.
Materials
-
This compound (MedChemExpress, HY-15611, or equivalent)[1]
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well tissue culture plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol for this compound Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and ensure they are sub-confluent at the time of harvesting. Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 30 nM, 60 nM, 120 nM).[8] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Drug Exposure: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[6][7]
Protocol for Annexin V/PI Staining and Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.[5]
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Washing: Centrifuge the cell suspension at approximately 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[4][5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[10] The optimal amount of PI may need to be titrated depending on the cell type.[9]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9][10]
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[5] Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with only Annexin V-FITC: To set compensation for FITC spillover.
-
Cells stained with only Propidium Iodide: To set compensation for PI spillover.
-
-
Data Interpretation:
-
Visualizations
This compound Induced Apoptosis Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Application Notes and Protocols for Cell Lysis and Protein Extraction from KPT-185 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective lysis of cells treated with the selective inhibitor of nuclear export (SINE) KPT-185, and the subsequent extraction of proteins for downstream analysis. The protocols outlined herein are designed to preserve protein integrity and subcellular localization, which are critical when studying the effects of this compound.
This compound is a potent and specific inhibitor of the nuclear export protein Exportin 1 (XPO1/CRM1).[1][2] By covalently binding to Cys528 in the cargo-binding groove of XPO1, this compound blocks the transport of numerous tumor suppressor proteins (TSPs) and other cargo proteins from the nucleus to the cytoplasm.[3] This forced nuclear retention of TSPs, such as p53, IκBα, and FOXO1, leads to the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation in various cancer cell lines.[3][4]
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize the quantitative effects of this compound on the subcellular localization of key cargo proteins and its inhibitory concentrations in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 100-500 | [1] |
| Kasumi-1 | Acute Myeloid Leukemia | 100-500 | [1] |
| OCI/AML3 | Acute Myeloid Leukemia | 100-500 | [1] |
| A375 | Melanoma | ~500 | [5] |
| CHL-1 | Melanoma | ~500 | [5] |
| Z-138 | Mantle Cell Lymphoma | 18 | [6] |
| JVM-2 | Mantle Cell Lymphoma | 141 | [6] |
| MINO | Mantle Cell Lymphoma | 132 | [6] |
| Jeko-1 | Mantle Cell Lymphoma | 144 | [6] |
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines. The IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after a 72-hour treatment.
| Cargo Protein | Cell Line | This compound Treatment | Fold Change in Nuclear Localization | Reference |
| p53 | Z-138 | 160 nM, 14h | ~3.5-fold increase | [3] |
| IκBα | H1975 | 1 µM, 4h | Significant nuclear accumulation observed | [4] |
| FOXO1 | HeLa | Not specified | Significant nuclear accumulation observed | [7] |
Table 2: this compound-Induced Nuclear Accumulation of Cargo Proteins. This table presents the quantitative or qualitative increase in the nuclear fraction of key tumor suppressor proteins following this compound treatment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to work on ice and use protease and phosphatase inhibitors throughout the procedures to ensure protein integrity.
Protocol 1: Whole-Cell Protein Extraction
This protocol is suitable for general-purpose protein extraction from this compound treated cells for analyses such as Western blotting of total protein levels.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Culture and treat cells with the desired concentration of this compound for the appropriate duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
The lysate can be used immediately or stored at -80°C.
Protocol 2: Subcellular Fractionation for Nuclear and Cytoplasmic Protein Extraction
This protocol is essential for studying the nuclear retention of cargo proteins induced by this compound.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Hypotonic Lysis Buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Nuclear Extraction Buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Harvest this compound treated cells as described in Protocol 1, step 1-2.
-
Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
Add 10 µL of 10% NP-40 (or IGEPAL CA-630) and vortex vigorously for 10 seconds.
-
Centrifuge at 1,000 x g for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Resuspend the nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Transfer the nuclear extract to a new pre-chilled tube.
-
Determine the protein concentration of both fractions. To verify the purity of the fractions, perform a Western blot using markers for the cytoplasm (e.g., HSP90 or GAPDH) and the nucleus (e.g., Histone H3 or Lamin B1).[3]
Protocol 3: Co-Immunoprecipitation to Analyze XPO1-Cargo Protein Interaction
This protocol allows for the investigation of the disruption of the interaction between XPO1 and its cargo proteins by this compound.
Materials:
-
Ice-cold PBS
-
Non-denaturing Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)
-
Primary antibody against XPO1 or the cargo protein of interest
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Refrigerated centrifuge and magnetic rack (for magnetic beads)
Procedure:
-
Prepare whole-cell lysates from control and this compound treated cells using the non-denaturing lysis buffer as described in Protocol 1.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-XPO1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by Western blotting using antibodies against the cargo protein (e.g., p53) and XPO1. A reduced amount of the co-immunoprecipitated cargo protein in the this compound treated sample indicates a disruption of the interaction.[3]
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound inhibits the nuclear export of tumor suppressor proteins.
Caption: Workflow for protein extraction and analysis from this compound treated cells.
Caption: Logical flow from this compound treatment to cellular outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. XPO1-dependent nuclear export is a druggable vulnerability in KRAS-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
KPT-185 Technical Support Center: Troubleshooting Cytotoxicity in Normal Cells
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with KPT-185 in normal (non-cancerous) cell lines during their experiments. The following information is designed to help you troubleshoot and understand the potential causes of these observations.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cytotoxicity in my normal cell line after treatment with this compound. Is this expected?
A1: While this compound is a potent anti-cancer agent, it is designed to be selective for cancer cells over normal cells.[1][2][3] Published studies have shown that this compound and other selective inhibitors of nuclear export (SINE) compounds exhibit significantly lower toxicity in normal cells compared to a wide range of cancer cell lines.[4][5] In normal cells, this compound is expected to induce a transient and reversible cell cycle arrest rather than widespread apoptosis.[2][3] If you are observing high levels of cell death, it may be due to experimental variables.
Q2: What is the mechanism of action for this compound and why is it more selective for cancer cells?
A2: this compound is a selective inhibitor of the nuclear export protein Exportin 1 (XPO1 or CRM1).[6][7][8] XPO1 is responsible for transporting hundreds of cargo proteins, including many tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[5][9][10] Cancer cells often overexpress XPO1, leading to the mislocalization and functional inactivation of TSPs.[10][11] By blocking XPO1, this compound forces the nuclear accumulation and reactivation of these TSPs, which in turn can trigger cell cycle arrest and apoptosis selectively in cancer cells that are dependent on this pathway for survival.[2][3] Normal cells are thought to be less reliant on this continuous nuclear export for their survival.[2]
Q3: At what concentrations should I be testing this compound on normal and cancer cell lines?
A3: this compound typically shows anti-proliferative and cytotoxic effects in cancer cell lines at nanomolar (nM) concentrations, with IC50 values often ranging from 10 nM to 500 nM.[6][7] In contrast, the IC50 for normal cells is expected to be in the micromolar (µM) range.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell lines.
Q4: Could my this compound stock solution be the issue?
A4: Improper preparation and storage of your this compound stock solution can lead to inaccurate concentrations and potential degradation. It is recommended to dissolve this compound in fresh, high-quality dimethyl sulfoxide (DMSO).[6] Ensure the stock solution is well-mixed and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, be mindful of the final DMSO concentration in your cell culture media, as high concentrations of DMSO can be toxic to cells.
Q5: Are there any specific cell culture conditions I should be aware of when working with this compound?
A5: Standard cell culture best practices are essential. Ensure your cells are healthy, free from contamination (especially mycoplasma), and are in the logarithmic growth phase at the time of treatment. Over-confluent or stressed cells can be more susceptible to drug-induced toxicity. Additionally, ensure consistent seeding density across all wells and plates to obtain reproducible results.
Troubleshooting Guide
If you are experiencing unexpected cytotoxicity in your normal cell lines, please refer to the following troubleshooting table.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in normal cells at low nM concentrations. | Incorrect this compound concentration. | Verify the calculations for your serial dilutions. Prepare a fresh stock solution of this compound. Run a positive control with a known cancer cell line to confirm the drug's activity. |
| Contamination of cell culture. | Test your cell lines for mycoplasma and other contaminants. Ensure aseptic techniques are being followed. | |
| Unhealthy or stressed cells. | Use cells from a fresh thaw and ensure they are in the logarithmic growth phase. Avoid using cells that are over-confluent. | |
| Inconsistent results between experiments. | Variability in cell seeding. | Use a cell counter to ensure consistent cell numbers are seeded in each well. |
| Inconsistent drug treatment time. | Adhere strictly to the planned incubation times for all experimental replicates. | |
| Repeated freeze-thaw of this compound. | Aliquot your this compound stock solution to minimize freeze-thaw cycles. | |
| Vehicle control (DMSO) shows toxicity. | High DMSO concentration. | Ensure the final DMSO concentration in your culture media is below the toxic threshold for your specific cell line (typically <0.5%). Run a DMSO-only control series to determine the tolerance of your cells. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer and normal cell lines. This data can serve as a reference for expected efficacy and selectivity.
| Cell Line Type | Cell Line(s) | Reported IC50 Range | Reference(s) |
| Cancer Cell Lines | |||
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, etc. | 100 - 500 nM | [6][7] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, etc. | 16 - 395 nM | [2][7] |
| Mantle Cell Lymphoma (MCL) | Z138, JVM2, MINO, Jeko-1 | 62 - 910 nM | [1] |
| Ovarian Cancer | A2780, OVCAR3, SKOV3 | 100 - 960 nM | [4] |
| Glioblastoma (GBM) | Primary human GBM lines | 6 - 354 nM | [12] |
| Normal Cells | |||
| Hepatocytes | Normal hepatocytes | 10 µM | [4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | PBMCs | 20 µM | [4] |
| Mouse Embryo Fibroblasts | MEFs | 20 µM | [4] |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from published studies to assess the effect of this compound on cell viability.[4]
-
Materials:
-
96-well cell culture plates
-
Your normal and cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells.
-
Materials:
-
6-well cell culture plates
-
Your cell lines of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selinexor and the Selective Inhibition of Nuclear Export: A New Perspective on the Treatment of Sarcomas and Other Solid and Non-Solid Tumors [mdpi.com]
- 4. XPO1/CRM1 Inhibition Causes Antitumor Effects by Mitochondrial Accumulation of eIF5A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 10. Next generation XPO1 inhibitor shows improved efficacy and in vivo tolerability in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. XPO1 inhibition by selinexor induces potent cytotoxicity against high grade bladder malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing KPT-185 incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of KPT-185, a selective inhibitor of nuclear export (SINE). The following information is designed to address specific issues that may be encountered during experiments, with a focus on determining the optimal incubation time for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] In many cancer cells, XPO1 is overexpressed and mediates the transport of tumor suppressor proteins (TSPs) and other growth-regulating proteins from the nucleus to the cytoplasm, leading to their functional inactivation.[3] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking the nuclear export of its cargo proteins.[3] This forced nuclear retention of TSPs, such as p53, induces apoptosis, cell cycle arrest, and inhibits proliferation in a variety of cancer cell types.[1][3][4][5]
Q2: What is a typical incubation time for this compound in cell culture?
The optimal incubation time for this compound is highly dependent on the cell line, the concentration of the compound, and the specific biological endpoint being measured. However, published studies show that anti-proliferative and apoptotic effects are commonly observed within a 24 to 72-hour incubation period.[4][6] For instance, significant inhibition of leukemia cell proliferation has been observed at 24, 48, and 72 hours.[4] In non-small cell lung cancer (NSCLC) cell lines, a time-dependent reduction in cell viability was noted at 48 and 72 hours.[7] Shorter incubation times may be sufficient to observe early events like the nuclear accumulation of XPO1 cargo proteins. For example, nuclear accumulation of p53 has been detected after just 14 hours of treatment.[8]
Q3: How do I determine the optimal this compound concentration and incubation time for my specific cell line?
To determine the optimal conditions for your experiment, it is recommended to perform a time-course and dose-response experiment.
-
Dose-Response: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed period (e.g., 48 or 72 hours) to determine the IC50 value (the concentration that inhibits 50% of the biological response).[4]
-
Time-Course: Treat your cells with a fixed concentration of this compound (e.g., the IC50 value) and measure the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[9]
This two-pronged approach will help identify the concentration and incubation time that yields the maximal desired effect with minimal off-target effects.
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound has been shown to induce several key cellular effects in cancer cells, including:
-
Inhibition of cell proliferation: this compound demonstrates potent anti-proliferative activity across a range of cancer cell lines.[1][4]
-
Induction of apoptosis: this compound treatment leads to programmed cell death.[1][7][9] In some T-cell acute lymphoblastic leukemia (T-ALL) cell lines, apoptosis can be detected as early as 6 hours.[9]
-
Cell cycle arrest: The compound can cause cells to arrest in the G1 phase of the cell cycle.[1][5][6][9]
-
Nuclear accumulation of tumor suppressor proteins: By blocking XPO1, this compound forces the retention of proteins like p53 in the nucleus.[4][5][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at standard incubation times (e.g., 24-72 hours). | The optimal incubation time for your specific endpoint may be shorter or longer. | Perform a time-course experiment. Treat cells with a fixed concentration of this compound and measure your endpoint at multiple time points (e.g., 6, 12, 24, 48, 72, and 96 hours). |
| The concentration of this compound may be too low for your cell line. | Perform a dose-response experiment with a wider range of concentrations to determine the IC50. | |
| The cell line may be resistant to this compound. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| High cell toxicity or off-target effects observed. | The incubation time may be too long, leading to cellular stress. | Shorten the incubation time. Analyze earlier time points in your time-course experiment. |
| The concentration of this compound may be too high. | Use a lower concentration of this compound, ideally at or slightly above the IC50 value. | |
| Inconsistent results between experiments. | Variations in the exact timing of treatment and harvesting. | Standardize your experimental workflow. Ensure that incubation times are precisely controlled and consistent across all replicates and experiments. |
| Cell passage number and confluency can affect drug sensitivity. | Use cells within a consistent passage number range and seed them to achieve a similar confluency for each experiment. | |
| Effect is observed at an early time point but diminishes later. | The protective or inhibitory effect may be transient, or cells may be adapting to the treatment. | Focus on earlier time points for your endpoint measurement. If a sustained effect is required, consider the experimental design and whether repeated dosing is appropriate for your model. |
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, as reported in the literature. These values highlight the potent anti-proliferative activity of this compound across a range of hematological and solid tumors.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) | Reference |
| MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | Acute Myeloid Leukemia (AML) | 72 | 100-500 | [2][4] |
| NHL cell lines (panel) | Non-Hodgkin Lymphoma | Not Specified | ~25 | [4] |
| Z138 | Mantle Cell Lymphoma (MCL) | 72 | 18 | [6] |
| JVM-2 | Mantle Cell Lymphoma (MCL) | 72 | 141 | [6] |
| MINO | Mantle Cell Lymphoma (MCL) | 72 | 132 | [6] |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | 72 | 144 | [6] |
| T-ALL cell lines (panel) | T-cell Acute Lymphoblastic Leukemia | 72 | 16-395 | [5][9] |
| NSCLC cell lines (panel) | Non-Small Cell Lung Cancer | 48-72 | 1.3 - 46,000 | [7] |
| GBM cell lines (panel) | Glioblastoma | Not Specified | 6-354 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the incubation period. Allow cells to adhere overnight (for adherent cell lines).
-
Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed a level that affects cell viability (typically ≤ 0.1%).[3]
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 50 µL of 0.15% MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen incubation time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method (e.g., trypsin-EDTA) and combine with the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.[3] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CRM1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185 solubility and stability in culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, stability, and use of KPT-185 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a nuclear export protein responsible for transporting over 200 proteins, including many tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[1][2][3] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of CRM1, which blocks the nuclear export of these cargo proteins.[1] This forced nuclear retention of TSPs, such as p53, p27, and FOXO, leads to the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation in cancer cells.[4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions. It is crucial to use fresh, anhydrous (water-free) DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.
Q3: What are the solubility limits of this compound?
This compound is a hydrophobic compound with poor aqueous solubility.[6] Quantitative solubility data in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 71 mg/mL | 199.82 mM |
| DMSO | >17.8 mg/mL | >50 mM |
| DMSO | 15 mg/mL | 42.2 mM |
| Ethanol | 71 mg/mL | 199.82 mM |
| Ethanol | ≥25.2 mg/mL | ≥70.9 mM |
| Water | Insoluble | - |
Note: Solubility can be affected by factors such as temperature and the purity of the solvent. To achieve higher concentrations in DMSO, warming the solution to 37°C for 10 minutes and/or sonication may help.[7]
Q4: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][8]
| Storage Condition | Stability |
| Solid Powder at -20°C | ≥ 3 years |
| Stock Solution in DMSO at -20°C | Up to 1 month |
| Stock Solution in DMSO at -80°C | Up to 2 years |
Q5: What is the stability of this compound in cell culture media?
Q6: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[9] It is critical to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
-
Symptom: The cell culture medium becomes cloudy or a visible precipitate forms immediately upon adding the this compound stock solution or during incubation.
-
Possible Cause 1: High Stock Concentration and Solvent Shock. Rapidly diluting a highly concentrated DMSO stock into an aqueous solution like cell culture media can cause the hydrophobic compound to "crash out" of solution.
-
Solution: Prepare an intermediate dilution of the this compound stock in warm (37°C) cell culture medium before adding it to the final culture volume. For example, make a 1:10 or 1:100 intermediate dilution.
-
-
Possible Cause 2: Localized High Concentration. Insufficient mixing after adding the compound to the culture vessel can lead to localized areas of high concentration, promoting precipitation.
-
Solution: Gently swirl the flask or plate immediately after adding the this compound solution to ensure rapid and even distribution.
-
-
Possible Cause 3: Saturation in Serum-Free Media. Serum proteins can help to solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, the likelihood of precipitation may increase.
-
Solution: If your experimental design allows, consider if a low percentage of serum (e.g., 1-2%) can be included to improve solubility.
-
Issue 2: Inconsistent IC50 Values or Loss of Activity
-
Symptom: Significant variations in the IC50 values of this compound are observed across different experiments, or the compound shows reduced or no activity.
-
Possible Cause 1: Batch-to-Batch Variability. Differences in the purity or formulation of this compound between batches can alter the effective concentration and stability of the compound.[1]
-
Solution: If you switch to a new batch of this compound, perform a side-by-side comparison with the old batch to check for consistency. Always record the batch number for each experiment.[1]
-
-
Possible Cause 2: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of this compound.[1]
-
Solution: Prepare fresh dilutions from a new aliquot of a properly stored stock solution for each experiment.[1]
-
-
Possible Cause 3: Inconsistent Cell Culture Conditions. Variations in cell passage number, cell density at the time of treatment, or the quality of media and serum can impact the cellular response to the drug.[1]
-
Solution: Maintain a consistent cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase during the experiment.[1]
-
-
Possible Cause 4: Cellular Resistance. Prolonged culture of cells in the presence of low concentrations of this compound may lead to the development of resistance.
-
Solution: Use a fresh stock of cells with a lower passage number.
-
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM. For example, to make a 10 mM stock solution, dissolve 3.55 mg of this compound (MW: 355.31 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[7]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
2. Cell Treatment with this compound
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays). Allow adherent cells to attach overnight.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium.
-
Further dilute the intermediate solution to the desired final concentrations in complete medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO at the same final concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
3. Cell Viability (MTT) Assay
-
Following treatment with this compound, add 50 µL of 0.15% MTT solution to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4. General Protocol for Assessing this compound Stability in Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using HPLC.
-
Preparation: Prepare a working solution of this compound at your desired final concentration (e.g., 10 µM) in your complete cell culture medium.
-
Incubation: Add the this compound-containing medium to wells of a culture plate (without cells) and incubate at 37°C in a humidified incubator with 5% CO₂.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after preparation.
-
Sample Processing: For each time point, precipitate proteins by adding 2 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the precipitate.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of this compound using a validated HPLC method with a C18 column.
-
Data Interpretation: Plot the concentration of this compound versus time to determine its degradation profile and calculate the half-life.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid KPT-185 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential off-target effects of KPT-185 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective and irreversible inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] It covalently binds to the cysteine residue (Cys528) in the nuclear export signal (NES) binding groove of CRM1.[1] This blockage prevents the transport of over 200 cargo proteins, including many tumor suppressor proteins (TSPs) like p53, from the nucleus to the cytoplasm. The resulting nuclear accumulation of TSPs leads to cell cycle arrest and apoptosis in cancer cells.[2][3][4]
Q2: What are the potential sources of this compound off-target effects?
While this compound is selective for CRM1, off-target effects can occur, primarily due to two reasons:
-
High Concentrations: Using concentrations significantly above the established IC50 for the cell line of interest can lead to binding to lower-affinity targets.
-
Covalent Reactivity: this compound contains a Michael acceptor, an electrophilic group that reacts with the cysteine in CRM1. This reactive group can potentially interact with other accessible cysteine residues on different proteins, leading to off-target covalent modification.[5]
Q3: What are the common indicators of potential off-target effects in my experiments?
Several signs may suggest that the observed phenotype is due to off-target effects:
-
Discrepancy with Genetic Knockdown: The phenotype observed with this compound treatment is not replicated when CRM1 levels are reduced using genetic methods like siRNA or CRISPR/Cas9.
-
Lack of Rescue with Drug-Resistant Mutant: Expressing a CRM1 mutant that this compound cannot bind to (e.g., C528S) fails to rescue the phenotype.
-
Inconsistent Results with Structurally Different CRM1 Inhibitors: Using a CRM1 inhibitor with a different chemical scaffold does not produce the same biological effect.
-
Unusual Dose-Response Curve: The dose-response curve is unusually steep or does not follow a standard sigmoidal pattern.
Q4: How can I minimize off-target effects in my experimental design?
Proactive measures can be taken to reduce the likelihood of off-target effects:
-
Titrate this compound to the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration that elicits the desired on-target effect (e.g., nuclear accumulation of a known CRM1 cargo protein).
-
Use Appropriate Controls:
-
Vehicle Control (DMSO): To control for the effects of the solvent.
-
Structurally Unrelated CRM1 Inhibitor: To confirm that the phenotype is due to CRM1 inhibition and not a unique effect of the this compound chemical structure.
-
-
Perform Washout Experiments: To determine if the observed effect is reversible, which can sometimes distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue: I am observing significant cytotoxicity at concentrations close to the reported IC50.
-
Possible Cause: Cell line sensitivity, on-target toxicity, or off-target effects.
-
Troubleshooting Steps:
-
Confirm IC50 in your cell line: The sensitivity to this compound can vary between cell lines. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the precise IC50 in your experimental system.
-
Assess On-Target Engagement: Use immunofluorescence or western blotting to confirm the nuclear accumulation of a known CRM1 cargo protein (e.g., p53) at various concentrations. This will help correlate cytotoxicity with the intended on-target effect.
-
Perform a Rescue Experiment: If possible, introduce a this compound-resistant mutant of CRM1 (C528S) into your cells. If the cytotoxicity is on-target, the mutant should rescue the cells from this compound-induced death.
-
Issue: My results with this compound are not consistent with published data.
-
Possible Cause: Differences in experimental conditions, cell line passage number, or off-target effects.
-
Troubleshooting Steps:
-
Standardize Experimental Parameters: Ensure consistency in cell density, treatment duration, and this compound concentration.
-
Validate Cell Line Authenticity: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.
-
Use a Positive Control: Treat a well-characterized sensitive cell line (e.g., MV4-11) alongside your experimental cells to ensure the compound is active.
-
Employ Genetic Validation: Use siRNA or CRISPR to knock down CRM1 and see if the phenotype matches that of this compound treatment.
-
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | 100-500 | [1][6] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 100-500 | [6] |
| OCI/AML3 | Acute Myeloid Leukemia (AML) | 100-500 | [1][6] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 100-500 | [1][6] |
| NHL cell panel (median) | Non-Hodgkin Lymphoma | ~25 | [6] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | 16-395 | [3] |
| Z138 | Mantle Cell Lymphoma | 18 | [7] |
| JVM-2 | Mantle Cell Lymphoma | 141 | [7] |
| MINO | Mantle Cell Lymphoma | 132 | [7] |
| Jeko-1 | Mantle Cell Lymphoma | 144 | [7] |
Experimental Protocols
Protocol 1: Rescue Experiment to Confirm On-Target Activity
Objective: To determine if the observed phenotype is a direct result of this compound binding to CRM1.
Methodology:
-
Vector Preparation: Obtain or generate a mammalian expression vector encoding human CRM1 with a point mutation at cysteine 528 (e.g., C528S). This mutation prevents the covalent binding of this compound. Include a selectable marker or a fluorescent protein to identify transfected cells. As a control, use a vector encoding wild-type CRM1.
-
Transfection: Transfect the target cells with either the wild-type CRM1 vector or the C528S-CRM1 mutant vector.
-
Selection: If using a selectable marker, select for a stable population of cells expressing the constructs. If using a fluorescent marker, cells can be sorted by FACS or used in transient assays.
-
This compound Treatment: Treat both the wild-type CRM1-expressing and the C528S-CRM1-expressing cells with a range of this compound concentrations.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis, gene expression).
-
Data Interpretation: If the phenotype is on-target, the cells expressing the C528S-CRM1 mutant should be resistant to the effects of this compound compared to the cells expressing wild-type CRM1.
Mandatory Visualization
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to investigate off-target effects.
Caption: Logic of a rescue experiment with a drug-resistant mutant.
References
- 1. apexbt.com [apexbt.com]
- 2. Selective Inhibitors of Nuclear Export: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of CRM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185 not inducing apoptosis what to do
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where KPT-185 is not inducing the expected apoptotic response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1][2] CRM1 is a nuclear export protein that transports over 200 proteins, including many tumor suppressor proteins (TSPs) like p53, from the nucleus to the cytoplasm.[2] By binding to CRM1, this compound blocks this export process. This forces the nuclear accumulation and activation of TSPs, which can lead to cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and incubation time for this compound are cell-line dependent. For many cancer cell lines, this compound shows potent antiproliferative effects at submicromolar concentrations. It is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) | Assay Method |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 | WST-1 |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 | Cell Viability Assay |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 | MTS |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | 72 | MTS |
| Mantle Cell Lymphoma (MCL) | MINO | 132 | 72 | MTS |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | 72 | MTS |
This table summarizes a selection of published IC50 values to provide a comparative overview of this compound's potency.[1][3][4]
Q3: How should I prepare and store this compound?
Proper preparation and storage of this compound are critical for its activity. This compound is soluble in DMSO.[1][2] It is advisable to prepare a high-concentration stock solution in fresh, anhydrous DMSO, as moisture can reduce its solubility.[1][2] For long-term storage, the stock solution should be aliquoted and stored at -80°C for up to two years or at -20°C for up to one year.[2][5] Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide: this compound Not Inducing Apoptosis
If you are not observing apoptosis in your experiments with this compound, consider the following troubleshooting steps:
Issue 1: Suboptimal Experimental Conditions
-
Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment with a broad range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line.[1]
-
-
Insufficient Incubation Time: The induction of apoptosis may require prolonged exposure to the compound.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[1]
-
-
Improper Compound Handling: this compound activity can be compromised by improper storage and handling.
-
Solution: Ensure that the compound is stored correctly and that stock solutions are prepared with high-quality, anhydrous DMSO.
-
Issue 2: Cell Line-Specific Factors
-
p53 Status: this compound can induce apoptosis through both p53-dependent and -independent mechanisms.[6][7] The p53 status of your cell line can influence its sensitivity to this compound.[6]
-
Solution: Determine the p53 status of your cell line. In cells with mutant or null p53, the apoptotic response may be attenuated. Consider evaluating markers of p53-independent apoptosis.
-
-
Drug Resistance: Cells can develop resistance to this compound over time.[8][9]
-
Solution: If you are using a cell line that has been cultured for an extended period, consider obtaining a fresh, low-passage stock. If acquired resistance is suspected, you may need to use higher concentrations of this compound or explore combination therapies.[8][10] Resistant cells may show reduced nuclear accumulation of tumor suppressor proteins.[8][9]
-
Issue 3: Inadequate Apoptosis Detection Method
-
Insensitive Assay: The chosen method for detecting apoptosis may not be sensitive enough to detect the changes in your experimental system.
-
Solution: Employ multiple, complementary methods to assess apoptosis. For example, combine a cell viability assay (e.g., MTT, WST-1) with a more direct measure of apoptosis, such as Annexin V/PI staining followed by flow cytometry or Western blotting for cleaved caspases (e.g., cleaved caspase-3) and PARP.[8][11]
-
Experimental Protocols
1. Cell Viability Assay (MTT)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[11]
-
2. Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.[11]
-
Protocol:
-
Treat cells with this compound in 6-well plates.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
3. Western Blotting for Apoptosis Markers
-
Principle: This technique detects the presence of specific proteins involved in the apoptotic cascade, such as cleaved caspase-3 and cleaved PARP.
-
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.[11]
-
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exportin 1 inhibitor KPT-330 reverses oxaliplatin resistance via p53 nuclear retention in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Nuclear p53 Detection After KPT-185 Treatment
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the detection of nuclear p53 following treatment with KPT-185, a selective inhibitor of nuclear export (SINE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it affect p53?
A1: this compound is a potent and selective inhibitor of the nuclear export protein Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2] p53, a critical tumor suppressor protein, is a known cargo protein of XPO1.[3] In normal cells, p53 shuttles between the nucleus and the cytoplasm. However, in many cancer cells, XPO1 is overexpressed, leading to excessive export of p53 from the nucleus, effectively inactivating its tumor-suppressive functions.[4] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1, blocking the export of p53 and other tumor suppressor proteins.[4] This inhibition leads to the accumulation and retention of functional p53 within the nucleus, where it can induce cell cycle arrest, and apoptosis.[1][3][5]
Q2: I treated my cells with this compound, but I'm having trouble detecting an increase in nuclear p53. Is this expected?
A2: Difficulty in detecting nuclear p53 after this compound treatment is not an expected outcome based on its mechanism of action. In fact, multiple studies have demonstrated a significant accumulation of p53 in the nucleus of various cell lines upon this compound treatment.[1][6][7] If you are not observing this effect, it is likely due to suboptimal experimental procedures. This guide provides detailed protocols and troubleshooting tips to help you resolve this issue.
Q3: What are the typical concentrations and incubation times used for this compound treatment to observe p53 nuclear accumulation?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell line. However, published studies provide a general range. This compound has been shown to have an IC50 for cell growth inhibition in the range of 100-500 nM in various cancer cell lines.[1][2] For observing p53 nuclear accumulation, concentrations typically range from 80 nM to 1 µM, with incubation times from as short as 4 hours up to 24 hours.[6][7][8][9] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: Can this compound treatment lead to a change in the total p53 protein levels?
A4: The primary effect of this compound is the redistribution of p53 from the cytoplasm to the nucleus, not necessarily an increase in total p53 levels.[6] However, some studies have reported an upregulation of total p53 protein expression in certain cell lines after this compound treatment.[5][10] This may be a downstream consequence of nuclear p53 accumulation and activation of p53-mediated transcription. It is advisable to assess both total p53 levels in whole-cell lysates and the relative distribution in nuclear and cytoplasmic fractions.
Troubleshooting Guides
Issue 1: Weak or No Nuclear p53 Signal in Immunofluorescence
If you are not observing a clear increase in nuclear p53 staining by immunofluorescence microscopy after this compound treatment, consider the following troubleshooting steps:
| Potential Cause | Recommendation |
| Suboptimal this compound Treatment | Perform a dose-response (e.g., 50 nM - 1 µM) and time-course (e.g., 4, 8, 16, 24 hours) experiment to identify the optimal conditions for your cell line. |
| Poor Antibody Performance | Use a p53 antibody validated for immunofluorescence. Check the antibody datasheet for recommended dilutions and fixation/permeabilization conditions. Consider testing multiple p53 antibodies. |
| Inadequate Fixation/Permeabilization | The choice of fixation and permeabilization agents is critical for antibody access to nuclear antigens.[4] If using paraformaldehyde (PFA) for fixation, ensure it is freshly prepared. For permeabilization, 0.1-0.5% Triton X-100 in PBS is commonly used.[4][11] Some epitopes may be better preserved with methanol fixation. |
| Insufficient Blocking | Inadequate blocking can lead to high background and mask the specific signal. Block for at least 1 hour at room temperature with a suitable blocking buffer (e.g., 5% normal goat serum in PBS).[11] |
| Low p53 Expression in Cell Line | Confirm that your cell line expresses detectable levels of p53. You can check this by Western blotting of whole-cell lysates. |
| Imaging Issues | Ensure you are using the correct filter sets for your fluorophores. Optimize microscope settings (e.g., exposure time, gain) to maximize signal-to-noise ratio. |
Issue 2: No Increase in Nuclear p53 by Western Blot of Subcellular Fractions
If you are not observing an enrichment of p53 in the nuclear fraction by Western blot, consider these points:
| Potential Cause | Recommendation |
| Inefficient Subcellular Fractionation | The purity of your nuclear and cytoplasmic fractions is crucial. Always check the purity of your fractions by blotting for well-established nuclear (e.g., Histone H3, Lamin B1) and cytoplasmic (e.g., GAPDH, HSP90, Tubulin) markers.[6][12] If cross-contamination is observed, optimize your fractionation protocol. |
| Protein Degradation | Work quickly and keep samples on ice throughout the fractionation procedure to minimize protein degradation. Use freshly prepared lysis buffers containing protease and phosphatase inhibitors. |
| Nuclear Lysis Inefficiency | The nuclear pellet can be difficult to lyse completely. Use a robust nuclear lysis buffer (e.g., containing SDS) and consider mechanical disruption methods like sonication to ensure complete release of nuclear proteins.[13][14] |
| Loading Amount | Ensure you are loading equal amounts of protein for each fraction. Perform a protein quantification assay (e.g., BCA) on your lysates before loading.[15] You may need to load a higher amount of nuclear extract compared to cytoplasmic extract to detect the signal. |
| Poor Antibody Performance | Use a p53 antibody validated for Western blotting and check the recommended dilution. |
Experimental Protocols
Protocol 1: Immunofluorescence for Nuclear p53 Detection
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 50-70% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the determined incubation time.
-
Fixation: Gently wash cells three times with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.[11]
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with 1% BSA or 5% normal goat serum in PBS for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate with a primary antibody against p53 diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.[11]
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Subcellular Fractionation and Western Blotting
-
Cell Harvesting: After this compound treatment, harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells). Wash the cell pellet with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic cytoplasmic lysis buffer (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors). Incubate on ice for 15-20 minutes.[13]
-
Cell Disruption: Disrupt the cell membrane by passing the suspension through a narrow-gauge needle (e.g., 25-gauge) multiple times or by using a Dounce homogenizer.[13][14] Monitor cell lysis under a microscope.
-
Isolation of Nuclei: Centrifuge the lysate at a low speed (e.g., 700-1000 x g) for 5-10 minutes at 4°C. The supernatant is the cytoplasmic fraction. The pellet contains the nuclei.[14]
-
Washing the Nuclear Pellet: Carefully remove the supernatant (cytoplasmic fraction) and wash the nuclear pellet with the cytoplasmic lysis buffer to minimize contamination. Centrifuge again and discard the supernatant.
-
Nuclear Lysis: Resuspend the nuclear pellet in a nuclear lysis buffer (e.g., containing a high concentration of salt, detergents like SDS, and protease inhibitors).
-
Nuclear Extract Preparation: Incubate on ice with intermittent vortexing. Sonicate the lysate to shear genomic DNA and ensure complete lysis.[14]
-
Clarification of Lysates: Centrifuge both the cytoplasmic and nuclear lysates at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet insoluble debris.[15]
-
Protein Quantification: Determine the protein concentration of both fractions using a standard protein assay.
-
Western Blotting: Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with primary antibodies against p53, a nuclear marker (e.g., Histone H3), and a cytoplasmic marker (e.g., GAPDH).
Data Presentation
Table 1: Summary of this compound Effects on p53 Nuclear Localization from Published Studies
| Cell Line | This compound Concentration | Incubation Time | Method of Detection | Observed Effect on Nuclear p53 |
| Mantle Cell Lymphoma (Z-138) | 80 - 160 nM | 14 hours | Subcellular Fractionation & Western Blot | Dose-dependent increase |
| Ovarian Cancer (A2780) | Not specified | 4 hours | Immunofluorescence | Increased nuclear localization |
| Non-Small Cell Lung Cancer | Not specified | 48 hours | Immunofluorescence | Nuclear accumulation |
| Melanoma (A375) | Not specified | 16 hours | Immunofluorescence | Upregulation and nuclear localization |
Visualizations
Caption: this compound inhibits XPO1, leading to nuclear p53 accumulation.
Caption: A logical workflow for troubleshooting p53 detection issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Small Molecule XPO1/CRM1 Inhibitors Induce Nuclear Accumulation of TP53, Phosphorylated MAPK and Apoptosis in Human Melanoma Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of a Novel Chromosome Region Maintenance 1 (CRM1) Inhibitor on Non-Small Cell Lung Cancer Cells In Vitro and in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. gladstone.org [gladstone.org]
- 14. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 15. Subcellular Protein Fractionation | Thermo Fisher Scientific - TW [thermofisher.com]
KPT-185 Technical Support Center: A Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KPT-185, a selective inhibitor of CRM1/XPO1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a key nuclear export protein that transports numerous tumor suppressor proteins (TSPs) and growth-regulating proteins from the nucleus to the cytoplasm.[1] In many cancer cells, CRM1 is overexpressed, which leads to the mislocalization and functional inactivation of these TSPs.[1] this compound covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of CRM1, which blocks the nuclear export of its cargo proteins.[1][2] This forced nuclear retention of TSPs, such as p53, leads to the induction of apoptosis, cell cycle arrest, and inhibition of proliferation in various cancer cell types.[1][3][4]
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[2][5] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Be aware that moisture-absorbing DMSO can reduce its solubility.[5] For long-term storage, stock solutions should be kept at -80°C for up to two years or at -20°C for up to one year.[2][6] To maintain the integrity of the compound, it is advisable to avoid repeated freeze-thaw cycles.[2]
Q3: What are some common off-target effects of this compound?
While this compound is designed as a selective inhibitor of CRM1, the potential for off-target effects should be considered.[2] However, studies indicate that the cytotoxic effects of this compound are primarily due to the specific inhibition of XPO1.[2] To distinguish between on-target and potential off-target effects, it is crucial to include appropriate controls in your experiments.[2]
Troubleshooting Guide
Problem 1: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used is highly sensitive to CRM1 inhibition. Different cell lines exhibit varying sensitivity to this compound.
-
Solution:
-
Titration: Perform a dose-response experiment with a wider range of this compound concentrations, starting from a much lower concentration (e.g., 1-10 nM).
-
Incubation Time: Reduce the incubation time. You can test various time points, such as 6, 12, and 24 hours, to find the optimal duration for your experiment.[7]
-
Cell Seeding Density: Ensure that the cell seeding density is optimal. A low cell density can sometimes make cells more susceptible to drug toxicity.
-
Problem 2: No significant effect of this compound is observed on the cells.
-
Possible Cause: The cell line may be resistant to this compound, or there could be an issue with the experimental setup.
-
Solution:
-
Concentration and Duration: Increase the concentration of this compound and/or extend the incubation period (e.g., up to 72 hours).[5]
-
Compound Integrity: Verify the integrity and activity of your this compound stock. If possible, test it on a known sensitive cell line as a positive control.
-
DMSO Concentration: Ensure that the final DMSO concentration in the culture medium is not exceeding a level that could affect cell viability (typically ≤ 0.1%).[1]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: This could be due to batch-to-batch variability of the this compound compound, or inconsistencies in experimental procedures.
-
Solution:
-
Standard Operating Procedures (SOPs): Strictly adhere to your established SOPs for cell culture, drug preparation, and assays.
-
Batch Qualification: If you suspect batch-to-batch variability, it is advisable to test each new batch on a sensitive cell line to confirm its potency before use in critical experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a range of cancer cell lines, as reported in the literature. These values demonstrate the potent anti-proliferative activity of this compound.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time | Assay Method | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 hours | WST-1 | [5][8] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 hours | Not Specified | [6] |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified | Not Specified | [5][8] |
| Mantle Cell Lymphoma (MCL) | Z138 | 18 | 72 hours | MTS | [9][10] |
| Mantle Cell Lymphoma (MCL) | JVM-2 | 141 | 72 hours | MTS | [9][10] |
| Mantle Cell Lymphoma (MCL) | MINO | 132 | 72 hours | MTS | [9][10] |
| Mantle Cell Lymphoma (MCL) | Jeko-1 | 144 | 72 hours | MTS | [9][10] |
| Melanoma | A375, Hs294T, FO-1 | 32.1 - 48.9 | 72 hours | MTS | [11] |
| Multiple Myeloma (MM) | H929, U266, RPMI-8226 | 20 - 120 | Not Specified | Not Specified | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium with supplements
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The final DMSO concentration should be kept constant and should not exceed 0.1%.[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 50 µL of 0.15% MTT solution to each well and incubate for 2 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound in 6-well plates for the specified duration.[1]
-
Cell Collection: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[1]
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Determining this compound IC50
Caption: Workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 11. Item - The IC50 values of KPT185 for growth inhibition and apoptosis in a panel of human melanoma cell lines. - Public Library of Science - Figshare [plos.figshare.com]
KPT-185 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling KPT-185. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, small-molecule inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[1] CRM1 is a nuclear export protein responsible for transporting over 200 proteins, including many tumor suppressor proteins (TSPs) and growth regulatory proteins, from the nucleus to the cytoplasm.[1][2] this compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of CRM1, which blocks the nuclear export of its cargo proteins.[2] This forced nuclear retention of TSPs, such as p53, p27, and FOXO, leads to the induction of apoptosis, cell cycle arrest, and a reduction in cell proliferation in cancer cells.[2]
Q2: How should I store this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations may vary slightly between suppliers, but general guidelines are provided in the table below.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is typically provided as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent, most commonly dimethyl sulfoxide (DMSO).[2][3][4] It is recommended to prepare a concentrated stock solution, for example, 10 mM in DMSO, which can then be further diluted in cell culture medium for experiments.[4] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or sonicate it.[5] For in vivo experiments, working solutions should be prepared fresh on the same day of use.[4]
Q4: What are the typical working concentrations for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. The half-maximal inhibitory concentration (IC50) for cell proliferation is often in the nanomolar range. For example, in various cancer cell lines, IC50 values have been reported to range from approximately 25 nM to 960 nM after 72 hours of treatment.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
This compound Storage and Stability
| Condition | Temperature | Duration | Source |
| Solid Powder | -20°C | ≥ 4 years | [6] |
| -20°C | 1 year | [4] | |
| -80°C | 2 years | [4] | |
| Stock Solution in DMSO | -20°C | Several months | [5] |
| -20°C | 1 month | [4] | |
| -80°C | 1 year | [4] |
Note: It is generally recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Long-term storage of diluted solutions is not recommended; they should be used as soon as possible after preparation.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause: Improper storage or handling leading to degradation.
-
Solution: Ensure this compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions from solid compound if degradation of a previously prepared stock is suspected. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
-
Possible Cause: Incorrect concentration of the working solution.
-
Solution: Double-check all calculations and dilutions. Ensure the stock solution was fully dissolved.
-
-
Possible Cause: Cell line-specific sensitivity.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. IC50 values can vary significantly between different cell types.[2]
-
Issue 2: Precipitation of this compound in cell culture medium.
-
Possible Cause: Low solubility in aqueous solutions. This compound is insoluble in water.[7]
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[3] When preparing working solutions, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersal. Do not exceed the solubility limit in the final medium.
-
Issue 3: High background or off-target effects observed.
-
Possible Cause: The concentration of this compound used is too high.
-
Solution: Titrate the concentration of this compound to find the lowest effective concentration that produces the desired on-target effect with minimal off-target effects. Include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a negative control compound.
-
Experimental Protocols
Cell Viability Assay (WST-1 Method)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight for adherent cell lines.
-
Compound Treatment: Prepare serial dilutions of this compound in fresh cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.[3] Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for CRM1 Pathway Analysis
This protocol provides a general framework for analyzing the effects of this compound on the nuclear accumulation of CRM1 cargo proteins.
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a known CRM1 cargo protein (e.g., p53, p27) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound as a CRM1 inhibitor.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for a cell viability assay using this compound.
References
Validation & Comparative
Comparative Efficacy of KPT-185 and Other Selective Inhibitor of Nuclear Export (SINE) Compounds
This guide provides a comparative analysis of the efficacy of KPT-185 and other prominent Selective Inhibitor of Nuclear Export (SINE) compounds. SINEs represent a novel class of anti-cancer agents that function by blocking Exportin 1 (XPO1/CRM1), a key protein responsible for the nuclear export of numerous tumor suppressor proteins (TSPs) and growth regulators.[1][2] By inhibiting XPO1, SINE compounds force the nuclear retention and functional activation of TSPs, leading to selective cell cycle arrest and apoptosis in cancer cells.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of preclinical and clinical data to facilitate informed comparison.
The primary compounds discussed include the well-studied preclinical agent this compound, the first-in-class, FDA-approved drug Selinexor (KPT-330), the second-generation compound Eltanexor (KPT-8602) designed for improved tolerability, and Verdinexor (KPT-335), which is being explored in veterinary oncology and for viral indications.[3][5][6][7]
Mechanism of Action: SINE Compounds
SINE compounds covalently bind to a cysteine residue (Cys528) in the cargo-binding pocket of the XPO1 protein.[8] This blockade prevents XPO1 from exporting its cargo proteins, including critical TSPs like p53, p21, pRb, and IκB.[1] The resulting accumulation of these proteins within the nucleus reactivates their tumor-suppressing functions, ultimately inducing apoptosis in malignant cells while generally sparing normal cells.[2][7] The overexpression of XPO1 in many cancers, which often correlates with poor prognosis, makes it an attractive therapeutic target.[1][3][4]
Quantitative Efficacy Data
The following tables summarize the quantitative efficacy of this compound and other SINE compounds across various preclinical and clinical settings.
Table 1: In Vitro Efficacy (IC₅₀) of SINE Compounds in Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC₅₀ Range (nM) | Citation(s) |
| This compound | Non-Hodgkin's Lymphoma (NHL) | Panel of NHL lines | ~25 (median) | [9] |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, etc. | 100 - 500 | [9] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 14 T-ALL lines | 16 - 395 | [10] | |
| Pancreatic Cancer | Pancreatic lines | ~150 (median) | [11] | |
| Fibrosarcoma | HT1080 | 13 | [12] | |
| Selinexor (KPT-330) | Fibrosarcoma | HT1080 | 74 | [12] |
| KPT-251 | Fibrosarcoma | HT1080 | 66 | [12] |
| Verdinexor (KPT-335) | Canine Non-Hodgkin's Lymphoma | Canine NHL lines | 2 - 42 | [13] |
Table 2: In Vivo & Clinical Efficacy of SINE Compounds
| Compound | Model / Cancer Type | Key Efficacy Results | Citation(s) |
| KPT-276 | Non-Hodgkin's Lymphoma (Mouse Xenograft) | Showed similar or enhanced anti-tumor potential compared to CHOP chemotherapy. | [14][15] |
| Glioblastoma (Mouse PDX model) | Significantly suppressed tumor growth and prolonged animal survival. | [16] | |
| Selinexor (KPT-330) | Relapsed/Refractory Multiple Myeloma | FDA-approved treatment. Achieved a 26.2% overall response rate (ORR) in the STORM study. | [6] |
| Recurrent Glioblastoma (Phase 2) | 17% of patients achieved a 6-month progression-free survival rate at 80 mg QW dose. | [17] | |
| Metastatic Triple-Negative Breast Cancer (Phase 2) | Limited single-agent activity; 30% clinical benefit rate. | [18] | |
| Eltanexor (KPT-8602) | Higher-Risk Myelodysplastic Neoplasms (Phase 1/2) | 27% ORR in the intent-to-treat population; median overall survival of 8.7 months. | [19][20] |
| Verdinexor (KPT-335) | Canine Lymphoma (Phase 2) | 37% overall objective response rate (71% in T-cell lymphoma). | [21] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from various standard preclinical and clinical methodologies designed to assess anti-cancer drug efficacy.
In Vitro Assays
-
Cell Viability and Proliferation Assays: The half-maximal inhibitory concentration (IC₅₀) is a key metric for a compound's potency. This is commonly determined using assays like the WST-1 or Cell Titer-Glo luminescent cell viability assay.[9][10] In a typical protocol, cancer cell lines are seeded in 96-well plates and treated with a range of SINE compound concentrations (e.g., 10 nM to 10 µM) for a period of 24 to 72 hours.[9] Reagents are then added that react with metabolically active cells to produce a colorimetric or luminescent signal, which is measured with a microplate reader.[9]
-
Apoptosis Assays: The induction of apoptosis is a primary mechanism of SINE compounds. Apoptosis is often quantified using flow cytometry after staining cells with Annexin V and a viability dye like propidium iodide (PI). For example, in one study, MOLT-4 T-ALL cells treated with 120 nM of this compound for 13 hours showed that 48% of cells were positive for Annexin V, indicating significant apoptosis.[10]
-
Cell Cycle Analysis: To determine the effect of SINE compounds on cell cycle progression, cells are treated, fixed, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content is then analyzed by flow cytometry. Studies have shown that this compound induces a G1 phase accumulation in the cell cycle in mantle cell lymphoma and T-ALL cell lines.[10][22]
In Vivo Preclinical Models
-
Xenograft and Patient-Derived Xenograft (PDX) Models: To assess efficacy in a living system, human cancer cells are implanted into immunodeficient mice, either subcutaneously or orthotopically (in the organ of origin).[11][16] Once tumors are established, mice are treated with orally administered SINE compounds (e.g., KPT-276) or a vehicle control.[14][16] Tumor growth is monitored over time, and animal survival is recorded. These models have demonstrated that SINE compounds can significantly suppress tumor growth and prolong survival.[11][16]
Comparative Summary
-
This compound has demonstrated high potency in vitro across a range of hematological malignancies, including NHL, AML, and T-ALL, with IC₅₀ values frequently in the low-to-mid nanomolar range.[9][10] However, its utility has been primarily in preclinical research due to poor pharmacokinetic properties that limit its in vivo application.[11]
-
Selinexor (KPT-330) is the most clinically advanced SINE compound, with proven efficacy in multiple myeloma leading to its FDA approval.[23][24] It serves as the benchmark for this class of drugs. While it has shown broad preclinical activity, its efficacy as a single agent in some solid tumors, like triple-negative breast cancer, can be limited, suggesting a greater role in combination therapies.[1][18]
-
Eltanexor (KPT-8602) represents a second-generation advancement, designed for an improved safety and tolerability profile.[7] Preclinical data suggest it has reduced blood-brain barrier penetration, and clinical data in MDS shows promising efficacy with a manageable safety profile, allowing for more frequent dosing than selinexor.[7][19][20]
-
Verdinexor (KPT-335) shows significant promise in veterinary oncology, with notable response rates in canine lymphoma.[21] Its evaluation in antiviral applications highlights the broader therapeutic potential of XPO1 inhibition beyond oncology.[5][25]
References
- 1. SINE (selective inhibitor of nuclear export) – translational science in a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Selinexor, a Selective Inhibitor of Nuclear Export (SINE) compound, acts through NF-κB deactivation and combines with proteasome inhibitors to synergistically induce tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karyopharm.com [karyopharm.com]
- 6. ashpublications.org [ashpublications.org]
- 7. karyopharm.com [karyopharm.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering mechanisms of drug sensitivity and resistance to Selective Inhibitor of Nuclear Export (SINE) compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Anti-tumor activity of selective inhibitor of nuclear export (SINE) compounds, is enhanced in non-Hodgkin lymphoma through combination with mTOR inhibitor and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-tumor activity of selective inhibitor of nuclear export (SINE) compounds, is enhanced in non-Hodgkin lymphoma through combination with mTOR inhibitor and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical antitumor efficacy of selective exportin 1 inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. karyopharm.com [karyopharm.com]
- 18. A Phase II Trial of Selinexor (KPT-330) for Metastatic Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Karyopharm reports interim data from eltanexor Phase I/II study [clinicaltrialsarena.com]
- 20. investors.karyopharm.com [investors.karyopharm.com]
- 21. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. The efficacy of selinexor (KPT-330), an XPO1 inhibitor, on non-hematologic cancers: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Verdinexor (KPT-335), a Selective Inhibitor of Nuclear Export, Reduces Respiratory Syncytial Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of SINE Compounds: KPT-185 and KPT-8602
An objective guide for researchers on the differential in vivo performance of first and second-generation XPO1 inhibitors.
This guide provides a comprehensive in vivo comparison of the first-generation Selective Inhibitor of Nuclear Export (SINE) compound, KPT-185, and the second-generation compound, KPT-8602 (eltanexor). Both compounds target the nuclear export protein Exportin 1 (XPO1), a critical regulator of cellular processes that is often overexpressed in cancer.[1][2] Inhibition of XPO1 leads to the nuclear retention of tumor suppressor proteins (TSPs), ultimately triggering apoptosis in cancer cells while largely sparing normal cells.[1][3] This comparison synthesizes available preclinical data to inform researchers, scientists, and drug development professionals on the key differences in efficacy, tolerability, and experimental application of these two molecules.
While this compound has been instrumental in foundational in vitro studies demonstrating the therapeutic potential of XPO1 inhibition[4][5][6], its in vivo application is less documented compared to its analogue, selinexor (KPT-330). In contrast, KPT-8602 was specifically developed for improved in vivo tolerability and has been extensively studied in various animal models.[7][8][9] This guide will draw comparisons based on direct and analogous preclinical data to highlight the advancements represented by the second-generation inhibitor.
Performance and Efficacy
KPT-8602 has consistently demonstrated potent anti-tumor activity across a range of hematologic and solid tumor models. In preclinical models of acute myeloid leukemia (AML), KPT-8602 not only reduced leukemic blasts but also targeted leukemia-initiating cells (LICs), which are often responsible for relapse.[8][9] Notably, in patient-derived xenograft (PDX) models of AML, KPT-8602 exhibited superior anti-leukemic activity compared to the first-generation inhibitor selinexor, with a more profound reduction in leukemic infiltration in the bone marrow.[8][9]
Studies in acute lymphoblastic leukemia (ALL) have also shown KPT-8602's potent in vivo anti-leukemic activity in both mouse and patient-derived xenograft models, without significantly impacting normal hematopoiesis.[10] Furthermore, KPT-8602 has demonstrated efficacy in preclinical models of chordoma, where it significantly impaired tumor growth as a single agent.[1]
While direct in vivo efficacy data for this compound is limited, its analogue selinexor has shown anti-cancer activity in various models.[1][4] However, the improved tolerability of KPT-8602 allows for more frequent and sustained dosing, which can contribute to its enhanced efficacy in vivo.[7][8]
Quantitative Data Summary
| Parameter | This compound (Analogous data from Selinexor) | KPT-8602 (Eltanexor) | Animal Model | Reference |
| Efficacy | ||||
| Tumor Growth Inhibition | Significant reduction in tumor volume | Superior tumor growth inhibition compared to first-generation | Chordoma PDX | [1] |
| Leukemic Blast Reduction | Reduction in hCD45+ cells | More profound reduction in hCD45+ cells; near elimination in some models | AML PDX | [8][9] |
| Survival | Significant survival benefit | Significantly improved survival compared to twice-weekly selinexor | CLL Transplant Model | [7] |
| Tolerability | ||||
| Body Weight | Dose-limiting weight loss and anorexia | Reduced anorexia and weight loss | Rat, Monkey, Mouse | [8][11][12] |
| CNS Penetration | Readily crosses the blood-brain barrier | Approximately 30-fold less penetration across the blood-brain barrier | Mouse, Rat, Monkey | [7][11][12] |
| Dosing Regimen | Typically intermittent (e.g., twice weekly) | Can be administered daily | Mouse | [7][8] |
Safety and Tolerability Profile
A key differentiator between the first and second-generation SINE compounds is their safety profile. The clinical use of first-generation inhibitors like selinexor is often limited by central nervous system (CNS)-mediated side effects, including anorexia, weight loss, and malaise.[8] These toxicities are attributed to the compounds' ability to cross the blood-brain barrier.
KPT-8602 was specifically designed to have markedly reduced CNS penetration.[7][11][12] Toxicology studies in rats and monkeys have confirmed that KPT-8602 has a substantially better tolerability profile, with significantly reduced anorexia and weight loss compared to selinexor.[8][11] This improved safety profile allows for a wider therapeutic window and enables more frequent, daily dosing, which can contribute to its superior efficacy in preclinical models.[7][8] Furthermore, KPT-8602 has been shown to be minimally toxic to normal hematopoietic stem and progenitor cells.[9][11]
Experimental Protocols
In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Model
-
Animal Model: NOD-SCID-IL2Rcγnull (NSG) mice.[11]
-
Cell Line: Patient-derived AML cells.[8]
-
Drug Formulation and Administration:
-
Study Design:
-
Engraft NSG mice with human AML PDX cells.
-
Monitor for disease progression by measuring the percentage of human CD45+ cells in peripheral blood.
-
Once engraftment is established, randomize mice into treatment and vehicle control groups.
-
Administer KPT-8602 or vehicle daily for a specified period (e.g., 4 weeks).
-
Monitor animal weight and general health throughout the study.
-
At the end of the treatment period, collect bone marrow and spleen to assess leukemic burden by flow cytometry for human CD45+ cells.
-
-
Endpoints:
-
Primary: Percentage and absolute number of human CD45+ cells in bone marrow.
-
Secondary: Animal body weight, overall survival.
-
In Vivo Tolerability Study
-
Animal Model: Healthy rats or monkeys.[11]
-
Drug Formulation and Administration:
-
KPT-8602: Formulated for oral gavage.
-
First-Generation SINE (e.g., Selinexor): Formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for the drug formulation.
-
-
Study Design:
-
Acclimate animals to handling and dosing procedures.
-
Administer the respective compounds and vehicle at clinically relevant doses and schedules.
-
Monitor animals daily for clinical signs of toxicity, including changes in appetite, activity level, and body weight.
-
Collect blood samples at various time points to assess pharmacokinetic profiles and potential hematological toxicities.
-
At the end of the study, perform a comprehensive necropsy and histopathological examination of major organs.
-
-
Endpoints:
-
Primary: Changes in body weight and food consumption.
-
Secondary: Clinical observations, hematology, clinical chemistry, pharmacokinetics, and histopathology.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound and KPT-8602 via XPO1 inhibition.
Caption: Experimental workflow for in vivo efficacy testing in an AML PDX model.
References
- 1. Selinexor inhibits growth of patient derived chordomas in vivo as a single agent and in combination with abemaciclib through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ribosomal Biogenesis and Translational Flux Inhibition by the Selective Inhibitor of Nuclear Export (SINE) XPO1 Antagonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. karyopharm.com [karyopharm.com]
- 8. karyopharm.com [karyopharm.com]
- 9. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. The past, present, and future of CRM1/XPO1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
KPT-185: A Comparative Analysis of its Selectivity for the Nuclear Export Protein XPO1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of KPT-185, a selective inhibitor of nuclear export (SINE), focusing on its cross-reactivity with other nuclear transport proteins. The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.
This compound is a potent and specific inhibitor of Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1][2][3][4] XPO1 is a key protein in the nuclear transport machinery, responsible for the export of over 200 cargo proteins, including many tumor suppressor proteins (TSPs) and growth regulators, from the nucleus to the cytoplasm.[4][5] In many cancer types, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical cellular regulators.[6] this compound and other SINE compounds exert their anti-cancer effects by binding to XPO1 and forcing the nuclear retention of its cargo proteins, thereby reactivating their tumor-suppressing functions.[3][6]
Mechanism of Action: High Specificity for XPO1
This compound and other SINE compounds, such as the clinically approved drug Selinexor (KPT-330), function as covalent inhibitors of XPO1. They specifically bind to the cysteine 528 (Cys528) residue located in the nuclear export signal (NES)-binding groove of XPO1.[1][7] This covalent modification physically obstructs the binding of cargo proteins to XPO1, effectively halting their export from the nucleus. This targeted mechanism of action is the basis for the high selectivity of this compound for XPO1.
Cross-Reactivity Profile
While the term "selective" is widely used to describe this compound, it is crucial to understand the extent of this selectivity, particularly against other closely related nuclear transport proteins.
Comparison with Non-Karyopherin Proteins:
To assess the broader selectivity of SINE compounds, this compound and the related compound KPT-251 were tested against a large panel of other proteins. The results demonstrated a high degree of specificity for XPO1.
| Protein Class | Number of Proteins Tested | This compound/KPT-251 Binding |
| Various proteins, including cysteine proteases | 50 | No detectable binding |
Data sourced from a study on selective inhibitors of nuclear export in chronic lymphocytic leukemia.[1]
This lack of interaction with a wide range of other proteins, including those with reactive cysteine residues, underscores the specific nature of the interaction between SINE compounds and the Cys528 residue within the unique structural context of the XPO1 NES-binding groove.[1] This is a significant advantage over earlier generation XPO1 inhibitors like Leptomycin B (LMB), which exhibited toxicity due to off-target effects, including interactions with cysteine proteases.[8]
Cross-Reactivity with Other Nuclear Transport Proteins:
Direct, quantitative data comparing the binding affinity or inhibitory activity of this compound against a full panel of other human karyopherins (e.g., other exportins like XPO2-7 and various importins) is not extensively available in the public domain. However, the consistent reports of its specific mechanism of action centered on the Cys528 residue of XPO1 strongly suggest a low likelihood of significant cross-reactivity with other nuclear transport proteins that do not share this specific binding site and conformation.
Experimental Protocols
To evaluate the selectivity and mechanism of action of this compound, several key experimental protocols are employed.
In Vitro XPO1 Occupancy Assay
This assay quantitatively measures the binding of SINE compounds to XPO1 in cells.
Principle: This competitive binding assay utilizes biotinylated Leptomycin B (b-LMB), another covalent XPO1 inhibitor, to determine the amount of XPO1 that is not already occupied by the SINE compound being tested.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound or other SINE compounds for a specified duration.
-
b-LMB Incubation: Add a saturating concentration of b-LMB to the treated cells to label any unoccupied XPO1.
-
Cell Lysis: Lyse the cells to release protein content.
-
Streptavidin Pulldown: Use streptavidin-coated beads to pull down the b-LMB-bound XPO1.
-
Western Blot Analysis: Analyze the amount of XPO1 in the pulldown fraction (SINE-unbound XPO1) and the total cell lysate (total XPO1) by Western blot.
-
Quantification: The percentage of XPO1 occupancy by the SINE compound is calculated by comparing the amount of unbound XPO1 in treated versus untreated cells.
In Vitro Nuclear Import/Export Assay in Digitonin-Permeabilized Cells
This assay assesses the functional consequence of XPO1 inhibition on the transport of cargo proteins.
Principle: Digitonin is a mild non-ionic detergent that selectively permeabilizes the plasma membrane, leaving the nuclear envelope intact. This allows for the depletion of soluble cytoplasmic transport factors, which can then be reconstituted with recombinant proteins to study specific transport pathways.
Protocol:
-
Cell Permeabilization: Treat cells grown on coverslips with a low concentration of digitonin to permeabilize the plasma membrane.
-
Depletion of Cytosolic Factors: Wash the permeabilized cells to remove endogenous soluble transport factors.
-
Reconstitution of Transport Machinery: Incubate the cells with a transport buffer containing an ATP-regenerating system, recombinant Ran, and a fluorescently labeled cargo protein with a nuclear export signal (e.g., GFP-NES).
-
Inhibitor Treatment: Add this compound or other inhibitors to the reconstituted system.
-
Microscopy: Observe the localization of the fluorescent cargo protein using fluorescence microscopy. Inhibition of XPO1 will result in the nuclear accumulation of the NES-cargo.
Visualizing the Molecular Interactions and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: this compound covalently binds to XPO1, blocking the export of cargo proteins.
Caption: Workflow for the quantitative XPO1 occupancy assay.
Caption: Workflow for the in vitro nuclear export assay.
References
- 1. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 3. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. SINE (selective inhibitor of nuclear export)--translational science in a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validating KPT-185's Mechanism of Action through Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KPT-185, a selective inhibitor of nuclear export, with other key inhibitors targeting Exportin 1 (XPO1/CRM1). We present supporting experimental data, detailed methodologies for pivotal experiments, and visualizations to elucidate the mechanism of action and experimental workflows.
Comparative Analysis of XPO1 Inhibitors
This compound is a potent and selective inhibitor of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1), a crucial protein in the nuclear export of various tumor suppressor proteins and other cargo.[1][2] Its mechanism of action, validated through crystallography, involves the covalent modification of a key cysteine residue within the cargo-binding groove of XPO1.[3] This guide compares this compound with Selinexor (KPT-330), a clinically approved XPO1 inhibitor, and Leptomycin B, a potent natural product inhibitor.
Quantitative Performance Data
The following table summarizes the in vitro efficacy of this compound and its comparators across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Compound | Target | Cancer Type | Cell Line(s) | Reported IC50 (nM) |
| This compound | XPO1/CRM1 | Acute Myeloid Leukemia | AML cell lines | 100 - 500[1][2] |
| Non-Hodgkin's Lymphoma | NHL cell lines (median) | ~25[1] | ||
| T-cell Acute Lymphoblastic Leukemia | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395[2] | ||
| Ovarian Cancer | Ovarian cancer cell lines | 110 - 500 | ||
| Breast Cancer | MDA-MB-231 | 500 | ||
| Melanoma | A375, Hs294T, FO-1 | 32.1 - 48.9[4] | ||
| Selinexor (KPT-330) | XPO1/CRM1 | Triple-Negative Breast Cancer | TNBC cell lines (median) | 44 (range 11 - 550)[5] |
| Estrogen Receptor-Positive Breast Cancer | ER+ cell lines (median) | >1000[5] | ||
| Thyroid Cancer | Thyroid cancer cell lines | 150 - 500 | ||
| T-cell Lymphoblastic Lymphoma | Jurkat, Molt-3, Sup-T1 | 18.7 - 46.87[6] | ||
| Non-Small Cell Lung Cancer | NSCLC cell lines | 25 - 700[7] | ||
| Leptomycin B | XPO1/CRM1 | Various Cancers | Various cancer cell lines | 0.1 - 10[8][9][10] |
| Cervical, Colon, Neuroblastoma | SiHa, HCT-116, SKNSH | 0.3 - 0.4[8] | ||
| HIV-1 infected monocytes | Human monocytes | 0.6[11] |
Crystallographic Validation of this compound's Mechanism
X-ray crystallography has been instrumental in elucidating the precise mechanism by which this compound inhibits XPO1. The crystal structure of this compound in complex with the yeast XPO1 (PDB ID: 9OGO) reveals that the inhibitor binds covalently to the cysteine residue (Cys528 in human XPO1) located in the nuclear export signal (NES)-binding groove.[3][12] This covalent bond formation effectively blocks the binding of cargo proteins to XPO1, thereby inhibiting their nuclear export.
Signaling Pathway of this compound
The inhibition of XPO1 by this compound leads to the nuclear accumulation of tumor suppressor proteins (TSPs) such as p53, which in turn triggers downstream signaling cascades that induce cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
X-ray Crystallography of this compound in Complex with XPO1
This protocol outlines the key steps for determining the crystal structure of an XPO1 inhibitor complex.
a. Protein Expression and Purification:
-
The target protein, in this case, a construct of XPO1 (often from Saccharomyces cerevisiae for stability), Ran, and RanBP1 are expressed, typically in E. coli.[3]
-
Proteins are purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity and homogeneity.[3]
b. Complex Formation and Crystallization:
-
The purified XPO1, Ran, and RanBP1 proteins are mixed in an appropriate molar ratio to form the ternary complex.
-
This compound is then added to the complex to allow for covalent bond formation.
-
The inhibitor-bound complex is concentrated and used for crystallization screening.
-
For the this compound-XPO1 complex, crystallization was achieved using a reservoir solution containing 18% PEG 3350, 200 mM ammonium nitrate, and 100 mM Bis-tris pH 6.6.[3]
c. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[3]
-
The structure is solved by molecular replacement using a known structure of XPO1 as a search model.[3]
-
The model is then refined, and the inhibitor is built into the electron density map.
Cell Viability (IC50) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the IC50 of a compound.
a. Cell Seeding:
-
Adherent cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[13]
b. Compound Treatment:
-
A serial dilution of this compound (or other inhibitors) is prepared.
-
The cell culture medium is replaced with medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for a specified period, typically 72 hours.[1]
c. MTT Addition and Incubation:
-
MTT reagent is added to each well and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
d. Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[13]
-
The absorbance is measured on a microplate reader at a wavelength of 570 nm.
e. Data Analysis:
-
The absorbance values are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the mechanism of an XPO1 inhibitor like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - The IC50 values of KPT185 for growth inhibition and apoptosis in a panel of human melanoma cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Selinexor (KPT-330) demonstrates anti-tumor efficacy in preclinical models of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and mechanism of the XPO1 inhibitor selinexor combined with decitabine in T-cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karyopharm.com [karyopharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leptomycin B (ethanol solution), Antibiotic, antifungal. Inhibitor of CRM-1 mediated nuclear export. (CAS 87081-35-4) | Abcam [abcam.com]
- 12. 9OGO: Crystal Structure of KPT185 in complex with CRM1(EH mutant)-Ran-RanBP1 [ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Analysis of KPT-185 Binding to Human vs. Murine CRM1: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding characteristics of the selective inhibitor of nuclear export (SINE), KPT-185, to human and murine Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).
This compound is a potent and selective inhibitor of CRM1, a key protein responsible for the nuclear export of numerous tumor suppressor proteins and growth regulators.[1][2][3] By blocking CRM1, this compound induces the nuclear retention and activation of these proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][4] This makes the CRM1-KPT-185 interaction a critical area of study in oncology and drug development. This guide synthesizes available data to facilitate a deeper understanding of the comparative binding of this compound to human and murine CRM1.
Quantitative Analysis of this compound Activity
| Cell Line | Species | Cancer Type | IC50 (nM) |
| NHL cell lines (median) | Human | Non-Hodgkin's Lymphoma | ~25[5] |
| AML cell lines (range) | Human | Acute Myeloid Leukemia | 100-500[1][3][4] |
| T-ALL cell lines (range) | Human | T-cell Acute Lymphoblastic Leukemia | 16-395[3] |
| TCL1 leukemia cells | Murine | Chronic Lymphocytic Leukemia model | Similar dose-dependent cytotoxicity to human CLL cells[6] |
High Conservation of the this compound Binding Site
The primary reason for the anticipated similar binding affinity is the high degree of sequence conservation within the this compound binding site on CRM1 between humans and mice. This compound forms a covalent bond with the cysteine residue at position 528 (Cys528) in human CRM1, which is located within the nuclear export signal (NES)-binding groove.[1][7] Structural biology studies have revealed that the amino acid residues in this binding groove are "strictly conserved" between human and murine CRM1, with an overall sequence identity of 81% in this region.[6] This high level of conservation strongly suggests that this compound binds to both human and murine CRM1 in a very similar manner and with comparable affinity.
Experimental Protocols
Several in vitro methods are employed to characterize the binding of inhibitors like this compound to CRM1. These assays are crucial for determining binding affinity, specificity, and the mechanism of inhibition.
In Vitro CRM1-Cargo Interaction Assay (Pull-Down Assay)
This assay qualitatively or semi-quantitatively assesses the ability of an inhibitor to disrupt the interaction between CRM1 and a cargo protein carrying a nuclear export signal (NES).
Protocol:
-
Protein Expression and Purification: Recombinant human or murine CRM1, a GST-tagged NES-containing cargo protein (e.g., NPMc+), and RanGTP are expressed and purified.
-
Immobilization of Cargo: The GST-NES cargo protein is immobilized on glutathione-sepharose beads.
-
Inhibitor Pre-incubation: Purified CRM1 is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Binding Reaction: The pre-incubated CRM1 is then added to the immobilized GST-NES cargo in the presence of a molar excess of RanGTP. The formation of the trimeric CRM1-RanGTP-NES cargo complex is allowed to proceed.
-
Washing: The beads are washed extensively to remove unbound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by SDS-PAGE followed by Coomassie blue staining or Western blotting for CRM1.[7] A reduction in the amount of bound CRM1 in the presence of this compound indicates inhibition of the CRM1-cargo interaction.
Fluorescence Polarization (FP) Assay for Binding Affinity
This quantitative method measures the binding affinity by detecting changes in the polarization of fluorescently labeled molecules upon binding to a larger protein.
Protocol:
-
Reagents: Purified human or murine CRM1, RanGTP, and a fluorescently labeled peptide corresponding to a high-affinity NES.
-
Assay Setup: A constant, low concentration of the fluorescent NES peptide is incubated with a serial dilution of CRM1 in the presence of saturating RanGTP in a microplate.
-
Competition Assay: To determine the inhibitory constant (Ki) of this compound, the assay is performed with a fixed concentration of CRM1, RanGTP, and the fluorescent NES peptide, along with a serial dilution of this compound.
-
Measurement: The fluorescence polarization is measured using a suitable plate reader. As CRM1 binds to the fluorescent NES peptide, the larger complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the unlabeled competitor (this compound). The data is then fitted to a suitable binding model to calculate the IC50, from which the Ki can be derived.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: CRM1-mediated nuclear export pathway and the inhibitory action of this compound.
Caption: Experimental workflow for comparing this compound binding to human and murine CRM1.
Conclusion
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | CRM1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of KPT-185: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like KPT-185 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a selective inhibitor of Chromosome Region Maintenance 1 (CRM1). Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the safety and handling measures for this compound.
| Precaution Category | Specific Action | Rationale |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. | To prevent skin and eye contact with the compound. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. | To avoid inhalation of any dust or aerosols. |
| Contact Avoidance | Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. | To mitigate potential irritation or adverse health effects. |
| Spill Management | In the event of a spill, evacuate non-essential personnel, ensure the area is well-ventilated, and contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials. | To safely contain and manage accidental releases. |
| Decontamination | Thoroughly clean the spill area with a suitable solvent, such as soap and water, and collect all cleaning materials for disposal as hazardous waste. | To ensure the complete removal of the compound from surfaces. |
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must be carried out in strict accordance with local, state, and federal regulations.
-
Waste Segregation and Collection :
-
Collect all waste this compound, including unused, expired, or surplus material, in a designated and clearly labeled hazardous waste container.
-
Any materials that have come into contact with this compound, such as pipette tips, tubes, vials, gloves, and absorbent pads, must also be disposed of in the same designated hazardous waste container.
-
-
Waste Container Labeling :
-
The hazardous waste container must be accurately and securely labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
In-Lab Deactivation (Not Recommended) :
-
Do not attempt to treat or neutralize the chemical waste unless you are a trained professional following an established and validated protocol. Improper treatment can lead to the generation of more hazardous substances or unsafe conditions.
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests and documentation.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Personal protective equipment for handling KPT-185
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of KPT-185, a selective inhibitor of CRM1 (Chromosome Region Maintenance 1), also known as XPO1 (Exportin 1). Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The potent nature of this compound necessitates stringent adherence to PPE protocols. Below are the minimum requirements for handling this compound.
Required PPE
| PPE Component | Specifications | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides a barrier against skin contact. Double-gloving minimizes contamination risk during doffing. |
| Lab Coat | Disposable, cuffed sleeves | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Recommended when handling the solid compound or preparing solutions to prevent inhalation of fine particles. |
Donning and Doffing Procedures
Proper donning and doffing of PPE are crucial to prevent cross-contamination. Follow this step-by-step guidance.
Donning (Putting On) PPE:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.
-
Gown: Put on a disposable lab coat, ensuring complete coverage of the torso and arms. Fasten securely.
-
Mask/Respirator: If required, don the respirator, ensuring a proper fit and seal.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves (Outer Pair): Remove the outer pair of gloves by peeling them off and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown: Unfasten the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the designated hazardous waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Perform thorough hand hygiene.
Operational Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid Formation of Dust and Aerosols: When working with the solid form, handle it carefully to avoid creating dust.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are -20°C for one year or -80°C for up to two years.[1]
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area.
-
Secure: Restrict access to the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don appropriate PPE as outlined above.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and any contaminated surfaces into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.
-
Waste Containers: Use clearly labeled, sealed, and compatible containers for this compound waste.
-
Contaminated Materials: All disposable PPE, absorbent materials, and labware that have come into contact with this compound must be disposed of as hazardous waste.
-
Unused Compound: Do not dispose of unused this compound down the drain or in the regular trash. It must be collected for hazardous waste disposal.
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of CRM1/XPO1, a nuclear export protein.[2][3] By blocking CRM1, this compound prevents the transport of tumor suppressor proteins (TSPs), such as p53, from the nucleus to the cytoplasm.[4][5][6] This forced nuclear retention of TSPs leads to cell cycle arrest and apoptosis in cancer cells.[1][7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data
IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (hours) |
| Acute Myeloid Leukemia (AML) | MV4-11, Kasumi-1, OCI/AML3, MOLM-13, KG1a, THP-1 | 100 - 500 | 72 |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | HPB-ALL, Jurkat, CCRF-CEM, MOLT-4, KOPTK1, LOUCY | 16 - 395 | 72 |
| Non-Hodgkin's Lymphoma (NHL) | Panel of NHL cell lines | Median ~25 | Not Specified |
| Ovarian Cancer | A2780 and others | 100 - 960 | 72 |
| Melanoma | A375, Hs294t, FO-1, Wm1366, CHL-1 | 32.1 - 591.6 | 72 |
Note: IC50 values can vary depending on the cell line and assay conditions.[1][7][8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]
- 3. Selective inhibitors of nuclear export show that CRM1/XPO1 is a target in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of p53-mediated transcription and apoptosis by exportin-1 (XPO1) inhibition in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KPT-330 inhibitor of CRM1 (XPO1)-mediated nuclear export has selective anti-leukaemic activity in preclinical models of T-ALL and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Item - The IC50 values of KPT185 for growth inhibition and apoptosis in a panel of human melanoma cell lines. - Public Library of Science - Figshare [plos.figshare.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
